molecular formula C9H8N2O3 B1330073 2-((1H-Indazol-5-yl)oxy)acetic acid CAS No. 30226-16-5

2-((1H-Indazol-5-yl)oxy)acetic acid

Katalognummer: B1330073
CAS-Nummer: 30226-16-5
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: REHXIBSZUOFNEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-((1H-Indazol-5-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((1H-Indazol-5-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1H-Indazol-5-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(1H-indazol-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHXIBSZUOFNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184325
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30226-16-5
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Blood-brain barrier permeability of 2-((1H-Indazol-5-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 2-((1H-Indazol-5-yl)oxy)acetic Acid

Executive Summary

The blood-brain barrier (BBB) presents a formidable obstacle in neuropharmacology, acting as a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). The compound 2-((1H-Indazol-5-yl)oxy)acetic acid consists of an indazole core linked via an ether bond to an acetic acid moiety.

From a medicinal chemistry perspective, this structural combination represents a classic "peripherally restricted" pharmacophore. The presence of a free carboxylic acid group drastically alters the molecule's physicochemical profile at physiological pH, rendering it highly anionic. This guide provides a comprehensive, step-by-step analysis of the causal mechanisms, predictive profiling, and experimental workflows required to evaluate the BBB permeability of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro or in vivo assays, it is critical to evaluate the foundational physicochemical properties that dictate BBB permeation. Passive diffusion across the lipophilic endothelial cell membrane requires a delicate balance of lipophilicity, low molecular weight, and minimal hydrogen-bonding capacity.

Key Molecular Descriptors
PropertyEstimated ValueImpact on BBB Permeability
Molecular Weight (MW) 192.17 g/mol Favorable: Well below the typical 400 Da threshold for CNS-active small molecules.
Topological Polar Surface Area (TPSA) ~75.2 ŲBorderline: Ideal CNS drugs possess a TPSA < 90 Ų. The indazole nitrogens and carboxylic acid oxygens contribute significantly to the polar surface.
pKa (Carboxylic Acid) ~3.5Highly Restrictive: At a physiological pH of 7.4, the molecule exists >99.9% in its deprotonated, anionic state.
LogD (pH 7.4) < 0 (Negative)Highly Restrictive: While the neutral LogP is ~1.2, the ionization at pH 7.4 drastically reduces lipophilicity, preventing partitioning into the lipid bilayer.

The Causality of Ionization: The primary barrier to the CNS entry of 2-((1H-Indazol-5-yl)oxy)acetic acid is its ionization state. Because the molecule is almost entirely anionic in the bloodstream, the energetic penalty required to shed its hydration shell and enter the hydrophobic core of the BBB endothelial membrane is insurmountable for passive transcellular diffusion.

Mechanisms of Transport and Efflux Liability

Even if a minute fraction of the un-ionized compound passively diffuses into the endothelial cells, it faces a secondary, active defense mechanism: efflux transporters.

Endothelial cells of the BBB highly express ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / ABCB1) and Breast Cancer Resistance Protein (BCRP / ABCG2) . Carboxylic acid-containing compounds are frequently recognized as substrates for these efflux pumps. In fact, appending a carboxylic acid to a scaffold is a well-documented, target-agnostic strategy utilized by drug developers to intentionally restrict a drug to the periphery and evade CNS penetration[1].

Consequently, 2-((1H-Indazol-5-yl)oxy)acetic acid is subject to a dual-restriction mechanism:

  • Thermodynamic restriction: Poor membrane partitioning due to the anionic charge.

  • Kinetic restriction: Active extrusion back into the apical (blood) compartment by BCRP and P-gp.

Mechanism Blood Blood Compartment (pH 7.4) 2-((1H-Indazol-5-yl)oxy)acetate (Anion) Endo BBB Endothelial Cell Membrane Blood->Endo Poor passive diffusion (Ionized state) Brain Brain Parenchyma (Minimal Exposure) Endo->Brain Restricted entry Efflux Efflux Transporters (BCRP / P-gp) Endo->Efflux Substrate binding Efflux->Blood Active Efflux

Caption: Mechanistic model of 2-((1H-Indazol-5-yl)oxy)acetic acid restriction at the BBB.

Experimental Workflows for BBB Permeability Assessment

To empirically validate the predicted lack of BBB permeability, a tiered, self-validating experimental workflow must be employed. This ranges from high-throughput artificial membranes to complex in vivo pharmacokinetic modeling.

Workflow A In Silico Profiling (pKa, LogD, TPSA) B PAMPA-BBB (Passive Diffusion) A->B C MDCK-BCRP/MDR1 (Efflux Ratio) B->C D In Vivo Kp,uu,brain (Unbound Exposure) C->D

Caption: Step-by-step experimental workflow for evaluating BBB permeability.

Tier 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive diffusion from active transport, allowing researchers to confirm the thermodynamic restrictions of the molecule[2].

Step-by-Step Protocol:

  • Membrane Preparation: Prepare a 2% to 5% (w/v) solution of porcine polar brain lipid (PBL) extract dissolved in n-dodecane.

  • Coating: Apply 4 µL of the PBL solution to the polyvinylidene fluoride (PVDF) filter membrane of a 96-well donor plate.

  • Dosing: Dilute 2-((1H-Indazol-5-yl)oxy)acetic acid to a final concentration of 50 µM in a phosphate buffer (pH 7.4, 0.5% DMSO) and add to the donor wells.

  • Incubation: Fill the acceptor plate with fresh buffer, assemble the sandwich, and incubate for 4 to 15 hours at room temperature.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​<2.0×10−6 cm/s confirms poor passive diffusion.

Tier 2: MDCK-MDR1 / BCRP Transwell Assays (Active Efflux)

Because the PAMPA assay lacks biological transporters, cell-based assays using Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (P-gp) or BCRP are required to assess efflux liabilities.

Step-by-Step Protocol:

  • Cell Seeding: Seed transfected MDCK cells onto polycarbonate Transwell inserts and culture until a tight monolayer forms (verified by Transepithelial Electrical Resistance, TEER > 150 Ω·cm²).

  • Bidirectional Transport: Add the compound (e.g., 5 µM) to the apical chamber to measure Apical-to-Basolateral (A-B) transport. In parallel wells, add the compound to the basolateral chamber to measure Basolateral-to-Apical (B-A) transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours, taking aliquots from the receiver chambers at specific intervals.

  • Efflux Ratio Calculation: Calculate the apparent permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is calculated as ER=Papp​(B−A)/Papp​(A−B) . An ER > 2.0, which is reversible upon the addition of a specific inhibitor (e.g., Elacridar for P-gp/BCRP), confirms active efflux.

Tier 3: In Vivo Kp,uu,brain​ Determination

Total brain-to-plasma ratios are highly misleading because they do not account for non-specific binding to brain lipids. The ultimate gold standard for assessing true CNS exposure is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )[3].

Step-by-Step Protocol:

  • In Vivo Dosing: Administer 2-((1H-Indazol-5-yl)oxy)acetic acid intravenously to a rodent model (e.g., Sprague-Dawley rats) via continuous infusion to achieve steady-state concentrations.

  • Tissue Collection: Euthanize the animal and immediately collect blood (processed to plasma) and whole brain tissue.

  • Equilibrium Dialysis:

    • Determine the unbound fraction in plasma ( fu,plasma​ ) by dialyzing plasma against a blank buffer for 4-6 hours at 37°C.

    • Determine the unbound fraction in the brain ( fu,brain​ ) by homogenizing the brain tissue (e.g., 1:3 in buffer) and performing equilibrium dialysis.

  • Mathematical Derivation: Calculate the parameter using the formula:

    Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    Interpretation: For 2-((1H-Indazol-5-yl)oxy)acetic acid, the Kp,uu,brain​ is expected to be ≪0.1 , confirming that the unbound, pharmacologically active concentration in the brain is negligible compared to the periphery.

Structural Optimization Strategies

Depending on the therapeutic goal, the structure of 2-((1H-Indazol-5-yl)oxy)acetic acid can be optimized:

  • If CNS Penetration is Required: The carboxylic acid must be masked or replaced. Converting the acid into an ester prodrug (e.g., methyl or ethyl ester) will neutralize the charge at pH 7.4, drastically improving LogD and passive permeability. Alternatively, replacing the carboxylic acid with a non-acidic bioisostere (e.g., an oxadiazole) can retain hydrogen-bonding geometry while eliminating the anionic charge.

  • If Peripheral Restriction is Desired: If the target is peripheral (e.g., targeting peripheral inflammation without causing CNS side effects), the current oxyacetic acid moiety is highly optimal. It acts as a built-in safety mechanism, ensuring the drug remains excluded from the brain parenchyma.

References

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development Source: Pharmaceutical Research (via PubMed Central) URL:[Link][3]

  • High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB) Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link][2]

  • Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link][1]

Sources

Navigating the Metabolic Fate of 2-((1H-Indazol-5-yl)oxy)acetic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a critical step in evaluating its potential as a therapeutic agent. This guide provides a comprehensive technical overview of the anticipated metabolic pathways involving 2-((1H-Indazol-5-yl)oxy)acetic acid, a synthetic molecule featuring the pharmacologically significant indazole scaffold.[1][2] While "biosynthesis" is not applicable to this synthetic compound, this document delves into its metabolism within biological systems, a crucial factor for determining pharmacokinetic profiles and potential toxicities. We will explore predictive metabolic transformations, outline robust experimental protocols for their validation, and discuss the interpretation of metabolic data in the context of drug discovery and development.

Introduction: The Significance of 2-((1H-Indazol-5-yl)oxy)acetic acid

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Several FDA-approved drugs, such as axitinib and entrectinib, feature the indazole motif, highlighting its importance in modern therapeutics.[3] The compound 2-((1H-Indazol-5-yl)oxy)acetic acid combines this potent heterocyclic system with an acetic acid side chain, a functional group known to influence solubility and interact with biological targets.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such a compound is paramount.[4] The metabolic stability and the pathways of biotransformation directly impact a drug's half-life, bioavailability, and potential for drug-drug interactions or the formation of toxic byproducts.[5] This guide serves as a foundational resource for designing and executing the necessary studies to elucidate the metabolic profile of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Predicted Metabolic Pathways

The metabolism of xenobiotics typically proceeds through two phases: Phase I (functionalization) and Phase II (conjugation).[6] Based on the structure of 2-((1H-Indazol-5-yl)oxy)acetic acid, we can predict several potential metabolic transformations.

Phase I Metabolism

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[7] For the target compound, cytochrome P450 (CYP) enzymes, located predominantly in liver microsomes, are expected to be the major players.[]

Potential Phase I metabolic reactions include:

  • Hydroxylation of the Indazole Ring: The aromatic indazole core is a likely target for CYP-mediated hydroxylation at various positions.

  • Hydroxylation of the Benzene Portion: The benzene ring of the indazole system can also undergo hydroxylation.

  • N-Dealkylation/Oxidation: While this molecule does not have N-alkyl groups, oxidation at the nitrogen atoms of the pyrazole ring is a possibility.

  • O-Dealkylation (Ether Cleavage): The ether linkage between the indazole ring and the acetic acid moiety could be a site for oxidative cleavage, although this is generally a less common metabolic route for aryl ethers compared to alkyl ethers.

  • Metabolism of the Acetic Acid Side Chain: The acetic acid side chain itself is generally metabolically stable but can sometimes undergo further oxidation or other transformations.[9]

A unique metabolic pathway observed for some indazole-containing compounds is a P450-mediated N-deindazolation, which involves the cleavage of the indazole ring.[10][11] This has been associated with metabolism-dependent mutagenicity in certain cases, making it a critical pathway to investigate.[10][11]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which greatly increases water solubility and facilitates excretion.[6][12]

Key Phase II reactions for 2-((1H-Indazol-5-yl)oxy)acetic acid and its metabolites include:

  • Glucuronidation: This is a major conjugation pathway.[12] The carboxylic acid group of the parent molecule can form a reactive acyl glucuronide.[6] Hydroxylated metabolites from Phase I can also be readily conjugated with glucuronic acid.

  • Sulfonation: Phenolic hydroxyl groups introduced during Phase I metabolism are susceptible to conjugation with sulfate, catalyzed by sulfotransferases (SULTs).[6]

  • Amino Acid Conjugation: Carboxylic acids can be activated and conjugated with amino acids like glycine or glutamine.[12]

The following diagram illustrates the potential metabolic pathways for 2-((1H-Indazol-5-yl)oxy)acetic acid.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-((1H-Indazol-5-yl)oxy)acetic acid Metabolite1 Hydroxylated Indazole Metabolite Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 Ether Cleavage Product (5-Hydroxyindazole) Parent->Metabolite2 CYP450 (O-Dealkylation) Metabolite3 Acyl Glucuronide Conjugate Parent->Metabolite3 UGTs (Glucuronidation) Metabolite5 Glycine/Glutamine Conjugate Parent->Metabolite5 Acyl-CoA Synthetase, N-Acyltransferase Metabolite4 Hydroxylated-Glucuronide Conjugate Metabolite1->Metabolite4 UGTs (Glucuronidation)

Caption: Predicted metabolic pathways of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Experimental Workflows for Metabolic Profiling

A tiered approach, starting with in vitro assays and progressing to in vivo studies, is essential for a thorough metabolic evaluation.

In Vitro Metabolic Stability Assays

These assays are crucial for early-stage drug discovery to predict in vivo clearance and to select compounds with favorable pharmacokinetic profiles.[4][5]

Objective: To determine the rate at which the compound is metabolized by liver enzymes.

Key Systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes. They are ideal for studying Phase I metabolism.[5]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[13]

  • Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing the most comprehensive in vitro model for both Phase I and Phase II metabolism.[13]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation:

    • Prepare a stock solution of 2-((1H-Indazol-5-yl)oxy)acetic acid in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the HLM suspension and test compound separately at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final concentration of the test compound is typically 1 µM.

    • Incubate at 37°C in a shaking water bath.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Self-Validation and Controls:

  • Negative Control: Incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.

  • Positive Control: A compound with known metabolic characteristics (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) should be run in parallel to validate the assay performance.

Data Presentation:

Compoundt½ (min)CLint (µL/min/mg protein)
Test Compound Experimental ValueCalculated Value
Verapamil (High Clearance) < 15> 100
Warfarin (Low Clearance) > 60< 10
Metabolite Identification (Met-ID) Studies

Objective: To identify the chemical structures of metabolites formed in vitro.

Methodology: This typically involves incubating the test compound at a higher concentration (e.g., 10 µM) with a metabolic system (like hepatocytes or S9 fraction) for a fixed period (e.g., 60-120 minutes).[13] The resulting sample is then analyzed by high-resolution LC-MS/MS.[14][15]

Experimental Protocol: In Vitro Metabolite Identification

  • Incubation: Follow a similar incubation procedure as the stability assay, but with a higher compound concentration and a single, longer time point.

  • LC-MS/MS Analysis:

    • Separate the parent compound and its metabolites using liquid chromatography.[14]

    • Detect the ions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[16]

    • Acquire full scan MS data to detect potential metabolites and MS/MS (or tandem MS) data to fragment the ions for structural elucidation.[17]

  • Data Mining and Interpretation:

    • Compare the chromatograms of samples with and without the cofactor (NADPH) to distinguish metabolites from artifacts.

    • Use specialized software to search for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[18]

    • Interpret the MS/MS fragmentation patterns of the parent compound and its metabolites to pinpoint the site of metabolic modification.

The following workflow diagram illustrates the process of metabolite identification.

MetID_Workflow Start Incubation with Liver Microsomes/Hepatocytes LC_Separation LC Separation Start->LC_Separation MS_Analysis HR-MS Full Scan (Detect Metabolites) LC_Separation->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) (Fragment Ions) MS_Analysis->MSMS_Analysis Data_Processing Data Processing Software (Mass Shift Analysis) MSMS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation (Fragmentation Pattern Analysis) Data_Processing->Structure_Elucidation End Identified Metabolites Structure_Elucidation->End

Caption: A typical workflow for in vitro metabolite identification using LC-MS/MS.

Implications for Drug Development

The metabolic profile of 2-((1H-Indazol-5-yl)oxy)acetic acid has profound implications for its development as a drug candidate:

  • High Metabolic Instability: If the compound is rapidly metabolized (low t½, high CLint), it may lead to poor oral bioavailability and require more frequent or higher doses, which is generally undesirable.[19] In such cases, medicinal chemists may need to modify the structure to block the "metabolic soft spots."

  • Formation of Active or Reactive Metabolites: Metabolites are not always inactive. They can have their own pharmacological activity (which could be beneficial) or be chemically reactive and lead to toxicity (e.g., through covalent binding to proteins).[6] The potential for the formation of reactive acyl glucuronides from the acetic acid moiety must be carefully assessed.

  • CYP Inhibition or Induction: The parent compound or its metabolites could inhibit or induce specific CYP enzymes.[20][21] This can lead to significant drug-drug interactions when co-administered with other medications that are substrates for the same enzymes.

Conclusion

While 2-((1H-Indazol-5-yl)oxy)acetic acid is a synthetic molecule without a biosynthetic pathway, a thorough understanding of its metabolic fate is indispensable for its progression in the drug development pipeline. The predictive pathways and experimental protocols outlined in this guide provide a robust framework for researchers to characterize its ADME properties. By systematically evaluating metabolic stability, identifying key metabolites, and understanding the enzymatic pathways involved, development teams can make informed decisions, optimize lead compounds, and ultimately enhance the probability of clinical success.

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  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed. (2014, January 15). PubMed. Retrieved March 20, 2026, from [Link]

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Methodological & Application

Application Notes and Protocol: Solubilization of 2-((1H-Indazol-5-yl)oxy)acetic acid in DMSO for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the solubilization and preparation of 2-((1H-Indazol-5-yl)oxy)acetic acid for use in cell culture applications. Indazole derivatives represent a class of heterocyclic compounds with significant pharmacological interest, often investigated for their potential as kinase inhibitors and modulators of various signaling pathways.[1][2][3] Given the inherent low aqueous solubility of many small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice. This guide details the rationale behind solvent selection, provides a step-by-step methodology for preparing a high-concentration stock solution, and outlines critical considerations for its subsequent dilution to working concentrations, ensuring experimental reproducibility and cellular viability.

Introduction: The Scientific Rationale

2-((1H-Indazol-5-yl)oxy)acetic acid is a small organic molecule belonging to the indazole class. Compounds in this family are structurally characterized by a fused benzene and pyrazole ring system and are of high interest in drug discovery for their diverse biological activities.[2] A primary challenge in evaluating such compounds in vitro is their typically hydrophobic nature, which necessitates the use of an organic solvent for initial dissolution before introduction into aqueous cell culture media.

Why Dimethyl Sulfoxide (DMSO)?

DMSO is a polar, aprotic organic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[4] Its utility in cell culture is twofold:

  • High Solubilizing Power: It effectively dissolves compounds like 2-((1H-Indazol-5-yl)oxy)acetic acid, allowing for the preparation of concentrated stock solutions.

  • Miscibility: It is miscible with water and cell culture media, facilitating the dilution of the stock solution to a final working concentration.

The DMSO Cytotoxicity Dilemma

While an invaluable tool, DMSO is not biologically inert. At elevated concentrations, it can induce cellular stress, alter membrane permeability, affect cell differentiation and proliferation, and even trigger apoptosis.[4][5][6][7] Therefore, the cardinal rule is to minimize the final concentration of DMSO in the cell culture medium.

Cell TypeRecommended Max. Final DMSO Concentration (v/v)Rationale & References
Immortalized/Robust Cell Lines≤ 0.5%Generally tolerated, though lower is always better. Some cell lines can handle up to 1% without severe cytotoxicity.[8]
Primary Cells & Stem Cells≤ 0.1%These cells are often more sensitive to solvent-induced stress than established cell lines.[9]
High-Throughput Screening (HTS)0.1% - 1.0%Concentration should be rigorously optimized and kept consistent across all plates.[9]
Long-Term Exposure (>48h)≤ 0.1%The cytotoxic effects of DMSO can be cumulative over time.[5]

The experimental workflow must be designed to validate the chosen DMSO concentration. This is achieved by including a "vehicle control" in every experiment.

dot

cluster_0 Experimental Groups cluster_1 Purpose Test_Compound Cells + Medium + Compound in DMSO Test_Effect Measures effect of the compound itself Test_Compound->Test_Effect Vehicle_Control Cells + Medium + Equal Volume of DMSO Vehicle_Effect Measures effect of the -solvent- on the cells Vehicle_Control->Vehicle_Effect Negative_Control Cells + Medium Only (Untreated) Baseline Provides baseline cell behavior Negative_Control->Baseline A 1. Calculation Determine mass of compound for 10 mM stock B 2. Weighing Accurately weigh powder on a calibrated balance A->B C 3. Dissolution Add anhydrous DMSO to powder in a sterile tube B->C D 4. Solubilization Vortex, sonicate, or gently warm to ensure complete dissolution C->D E 5. Aliquoting Dispense into single-use volumes to prevent freeze-thaw cycles D->E F 6. Storage Store at -20°C (short-term) or -80°C (long-term) E->F G 7. Dilution Prepare final working solution in cell culture medium F->G For each experiment

Caption: Stock Solution Preparation Workflow.

Protocol: Preparation of a 10 mM Stock Solution

This protocol is designed to create a 1 mL stock solution at a concentration of 10 mM.

Materials:

  • 2-((1H-Indazol-5-yl)oxy)acetic acid powder

  • Anhydrous, sterile DMSO (e.g., ATCC® 4-X™) [10]* Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • (Optional) Sonicator water bath

Procedure:

  • Pre-Protocol Preparation:

    • Bring the vial of the compound to room temperature before opening to prevent moisture condensation.

    • Work in a clean environment, such as a laminar flow hood, to maintain sterility. [11]

  • Calculation:

    • To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 192.17 g/mol = 1.9217 mg

  • Weighing:

    • Carefully weigh out ~1.92 mg of 2-((1H-Indazol-5-yl)oxy)acetic acid and transfer it into a sterile microcentrifuge tube.

    • Expert Tip: For small quantities, it is often more accurate to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly (in this case, to 5.20 mL) to achieve the target concentration.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the weighed compound. [9] * Cap the tube tightly.

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. [9] * Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If the compound does not fully dissolve:

      • Sonicate the tube in a water bath for 5-10 minutes. [9] * Gently warm the solution in a 37°C water bath. Be cautious, as excessive heat can degrade some compounds. [9]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile tubes. [9][12]This is a critical step to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months) . [11][13]

Protocol: Preparation of a 10 µM Working Solution

This protocol details the dilution of the 10 mM stock solution to a final working concentration of 10 µM in 2 mL of cell culture medium.

Procedure:

  • Calculate the Dilution Factor:

    • Dilution Factor = [Stock Concentration] / [Final Concentration]

    • Dilution Factor = 10 mM / 10 µM = 10,000 µM / 10 µM = 1000x

  • Calculate Volume of Stock Needed:

    • Volume of Stock = Final Volume / Dilution Factor

    • Volume of Stock = 2 mL / 1000 = 0.002 mL = 2 µL

  • Prepare Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • In a sterile tube, add 1998 µL of pre-warmed cell culture medium.

    • Add 2 µL of the 10 mM stock solution to the medium.

    • Mix thoroughly by gentle pipetting or brief vortexing. The solution is now ready to be added to cells.

  • Final DMSO Concentration Check:

    • The final DMSO concentration in this working solution is 1/1000 or 0.1% , which is generally considered safe for most cell lines. [8][14]

Application Context: Potential Mechanism of Action

While the specific targets of 2-((1H-Indazol-5-yl)oxy)acetic acid require empirical validation, related indazole-containing compounds have been shown to act as potent kinase inhibitors. For instance, Belumosudil, a structurally related compound, is an inhibitor of Rho-associated coiled-coil kinase (ROCK). [15]ROCK kinases are key regulators of the actin cytoskeleton and are involved in cell adhesion, migration, and contraction. Inhibition of this pathway can have therapeutic implications in autoimmune and fibrotic diseases.

dot

Indazole_Compound 2-((1H-Indazol-5-yl)oxy) acetic acid ROCK ROCK Kinase Indazole_Compound->ROCK Pathway_Node Pathway_Node Receptor Receptor Activation RhoA RhoA GTPase Downstream_Effectors Myosin Light Chain LIM Kinase ROCK->Downstream_Effectors Cellular_Response Actin Cytoskeleton Reorganization (Stress Fiber Formation, Contraction, Migration) Downstream_Effectors->Cellular_Response

Caption: Hypothetical ROCK Signaling Pathway Inhibition.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound and DMSO. [16][17]* Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [16][18]Avoid contact with skin and eyes. [18]* DMSO: Use in a well-ventilated area. DMSO can facilitate the absorption of other chemicals through the skin.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. [19]

References

  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Nexcelom Bioscience. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • HIMEDIA. (2025, September 2). Safety Data Sheet: Dimethyl sulphoxide (DMSO), Cell Culture Tested.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Gomes, A. R., et al. (2020, October 15). Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs).
  • BLDpharm. (n.d.). 30226-16-5|2-((1H-Indazol-5-yl)oxy)acetic acid.
  • Sigma-Aldrich. (n.d.). Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Smolecule. (2024, April 14). 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid.
  • PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • NextSDS. (n.d.). Acetic acid, 2-[3-[4-(1H-indazol-5-ylaMino)-2-quinazolinyl]phenoxy]-.
  • PubChem. (n.d.). 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid.
  • NextSDS. (n.d.). Acetic acid, 2-(1H-indazol-5-yloxy)-.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Benchchem. (n.d.). Preparing SRI-37330 Stock Solutions for Cell Culture: Application Notes and Protocols.
  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?
  • Ajinomoto. (n.d.). Technical tips_Key point for making cell stocks.
  • ATCC. (n.d.). Dimethylsulfoxide (DMSO) - 4-X.
  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Simson Pharma Limited. (n.d.). Belumosudil-D7.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • LifeTein. (n.d.). How to dissolve peptides in DMSO?
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • Santa Cruz Biotechnology. (2025, May 1). SAFETY DATA SHEET.
  • Akzo Nobel Coatings Ltd. (2016, August 17). Safety Data Sheet.
  • MedchemExpress.com. (2025, December 18). Safety Data Sheet.
  • ChemPoint.com. (2023, November 6). SAFETY DATA SHEET.
  • ACS Omega. (2023, June 12). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative.
  • Pharmaffiliates. (n.d.). 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic Acid.
  • Google Patents. (n.d.). WO2024118556A1 - Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)quinazolin-2-yl]phenoxy].
  • J&K Scientific. (2021, January 9). 2-(1H-Indol-5-yl)acetic acid | 34298-84-5.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Scribd. (n.d.). Solubility Data of DMSO.
  • PubMed. (2006, January 15). YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole] inhibits neointima formation....
  • Cheméo. (n.d.). Acetic acid + Dimethyl Sulfoxide - Chemical & Physical Properties.
  • Technical Disclosure Commons. (2023, September 29). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}.
  • PubMed. (2005, May 2). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.
  • Technical Disclosure Commons. (2025, February 7). A process for the preparation of crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}.
  • Google Patents. (n.d.). CN101300229A - 1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero)aryl substituted 1-H-pyrrole derivatives as gastric acid secretion inhibitors. Retrieved from Google Patents. gastric acid secretion inhibitors*.

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Application Notes and Protocols for 2-((1H-Indazol-5-yl)oxy)acetic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] Among the various functionalized indazoles, 2-((1H-Indazol-5-yl)oxy)acetic acid serves as a versatile and crucial precursor for the synthesis of a diverse range of pharmacologically active compounds and complex molecular architectures.[3][4] Its unique structure, featuring a reactive carboxylic acid moiety appended to the indazole core via a flexible ether linkage, allows for straightforward derivatization into amides, esters, and other functional groups. This guide provides an in-depth exploration of the synthetic utility of 2-((1H-Indazol-5-yl)oxy)acetic acid, complete with detailed experimental protocols and expert insights to facilitate its effective use in research and drug development.

The strategic importance of the indazole nucleus lies in its ability to act as a bioisostere for other aromatic systems, such as indoles, and its capacity to engage in various non-covalent interactions within biological targets.[5] The acetic acid side chain at the 5-position provides a convenient handle for chemists to introduce diverse substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules. This document will focus on the two primary transformations of the carboxylic acid group: amide bond formation and esterification, which are fundamental reactions in the construction of compound libraries for high-throughput screening and lead optimization.

I. Core Synthetic Transformations: Amide Coupling and Esterification

The carboxylic acid functionality of 2-((1H-Indazol-5-yl)oxy)acetic acid is the primary site for synthetic elaboration. The two most common and impactful derivatizations are amide bond formation and esterification. These reactions are cornerstones of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

I.A. Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is a pivotal transformation for accessing a vast chemical space. Amide bonds are prevalent in numerous drug molecules due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.

Mechanistic Considerations

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU).

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate (with carbodiimides) or an activated ester (with uronium/aminium salts). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a non-interfering byproduct.

Amide_Formation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (2-((1H-Indazol-5-yl)oxy)acetic acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine R'-NH2 Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

I.B. Esterification: Modulating Physicochemical Properties

Esterification of 2-((1H-Indazol-5-yl)oxy)acetic acid is another valuable synthetic route. Esters can serve as prodrugs, improving the bioavailability of a parent compound, or they can be key structural motifs in their own right.[6]

Mechanistic Considerations

Similar to amide formation, direct esterification with an alcohol is often inefficient. Acid-catalyzed Fischer esterification can be employed, but often requires harsh conditions. A milder and more general approach involves the activation of the carboxylic acid, followed by reaction with an alcohol. The same coupling reagents used for amide formation can often be adapted for esterification. Alternatively, reaction with a suitable alkyl halide in the presence of a base is a common strategy.

Esterification_Workflow Start 2-((1H-Indazol-5-yl)oxy)acetic acid Activation Activation (e.g., with coupling agent or conversion to acyl halide) Start->Activation Reaction Reaction with Alcohol (R'-OH) Activation->Reaction Product Ester Product Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Ester Purification->Final_Product

Caption: General workflow for the esterification of 2-((1H-Indazol-5-yl)oxy)acetic acid.

II. Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines and generally proceeds with high yields and minimal racemization for chiral amines.[7]

Materials:

  • 2-((1H-Indazol-5-yl)oxy)acetic acid

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10-15 minutes. The solution should become homogeneous.

  • Amine Addition: Add the amine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

ParameterValue/ConditionRationale
Coupling Reagent HATUHigh efficiency, low racemization, and formation of easily removable byproducts.
Base DIPEAA non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Solvent Anhydrous DMFExcellent solvating properties for the reactants and reagents.[8]
Stoichiometry Slight excess of HATU and amineTo ensure complete consumption of the starting carboxylic acid.
Temperature Room TemperatureSufficient for most couplings; avoids potential side reactions.
Protocol 2: EDC/NHS-Mediated Amide Coupling in Aqueous Media

This protocol is particularly useful for coupling with biomolecules or water-soluble amines.

Materials:

  • 2-((1H-Indazol-5-yl)oxy)acetic acid

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS for improved water solubility

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid) or PBS (Phosphate-buffered saline)

  • Hydroxylamine solution (for quenching)

Procedure:

  • Activation: Dissolve 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in an appropriate buffer (e.g., MES buffer, pH 4.5-5.5) or a mixture of an organic solvent and buffer. Stir at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Coupling: Add the amine-containing solution (1.0 eq in a suitable buffer, e.g., PBS, pH 7.2-8.0) to the activated ester solution.

  • Reaction: Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small amount of hydroxylamine solution to consume any unreacted NHS-ester.

  • Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

ParameterValue/ConditionRationale
Coupling Reagent EDC/NHSWater-soluble coupling reagents suitable for biological applications.
Solvent Aqueous BufferMaintains the stability and solubility of biomolecules.
pH Control Two-step pH adjustmentOptimal activation at slightly acidic pH, followed by coupling at neutral to slightly basic pH.
Quenching HydroxylamineEffectively stops the reaction and prevents side reactions.
Protocol 3: Cesium Carbonate Mediated Esterification

This protocol is a reliable method for the synthesis of simple alkyl esters.

Materials:

  • 2-((1H-Indazol-5-yl)oxy)acetic acid

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.

  • Alkyl Halide Addition: Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkyl halides. Reactions are typically complete in 4-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

ParameterValue/ConditionRationale
Base Cesium CarbonateA strong, yet relatively mild base that facilitates the deprotonation of the carboxylic acid.
Solvent Anhydrous DMFEffectively dissolves the reactants and the cesium carboxylate salt.
Alkylating Agent Alkyl HalideA common and effective electrophile for esterification.
Temperature Room Temperature to 50 °CBalances reaction rate with the prevention of side reactions.

III. Applications in Drug Discovery and Medicinal Chemistry

Derivatives of 2-((1H-Indazol-5-yl)oxy)acetic acid have been explored for a variety of therapeutic targets. The ability to readily synthesize libraries of amides and esters from this precursor is a significant advantage in the early stages of drug discovery.

Case Study: Kinase Inhibitors

The indazole core is a common feature in many kinase inhibitors. For instance, Belumosudil (KD025), a ROCK inhibitor, incorporates a substituted indazole moiety.[9] While Belumosudil itself is not directly synthesized from 2-((1H-Indazol-5-yl)oxy)acetic acid, the synthetic strategies for creating related analogs often involve similar amide coupling or etherification reactions. The general structure of many kinase inhibitors involves a heterocyclic core (like indazole) that anchors the molecule in the ATP-binding pocket, and various side chains that extend into more solvent-exposed regions to enhance potency and selectivity. The acetic acid handle of the title precursor is ideally positioned to introduce such diversity. For example, coupling with a library of amines can rapidly generate a series of compounds for screening against a panel of kinases.

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond kinase inhibition. Indazole-containing compounds have shown promise as anti-inflammatory agents, Smoothened (Smo) antagonists for the inhibition of the Hedgehog pathway, and as agents targeting other enzyme classes.[4][10] The synthetic accessibility provided by precursors like 2-((1H-Indazol-5-yl)oxy)acetic acid is a key enabler for these research efforts.

IV. Conclusion

2-((1H-Indazol-5-yl)oxy)acetic acid is a highly valuable and versatile precursor in modern organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward derivatization through robust and well-established protocols for amide bond formation and esterification allows for the efficient generation of diverse compound libraries. The insights and detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the synthetic potential of this important building block in their pursuit of novel therapeutics and functional molecules.

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  • Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. [Link]

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  • Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis - Arkivoc. [Link]

  • The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid - PubMed. [Link]/)

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Application Note: Structural Characterization of 2-((1H-Indazol-5-yl)oxy)acetic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-((1H-Indazol-5-yl)oxy)acetic acid is a heterocyclic compound featuring an indazole core linked to an acetic acid moiety via an ether linkage. The indazole scaffold is a significant pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] Accurate structural elucidation is a critical step in the development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[2] This application note provides a detailed guide to the characterization of 2-((1H-Indazol-5-yl)oxy)acetic acid using ¹H and ¹³C NMR spectroscopy, including predicted chemical shift assignments, a comprehensive experimental protocol, and an in-depth explanation of the spectral interpretation.

Molecular Structure and Atom Numbering

The structural integrity and purity of 2-((1H-Indazol-5-yl)oxy)acetic acid can be definitively established by assigning the NMR signals to the corresponding protons and carbons in the molecule. The standardized numbering scheme for the indazole ring is used for all assignments.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=solid, color="#202124"];

// Atom nodes N1 [label="N1-H", pos="0,1.5!"]; N2 [label="N2", pos="-1,1.5!"]; C3 [label="C3-H3", pos="-1.5,0.5!"]; C3a [label="C3a", pos="-0.5,-0.5!"]; C4 [label="C4-H4", pos="-1.5,-1.5!"]; C5 [label="C5", pos="-0.5,-2.5!"]; C6 [label="C6-H6", pos="0.5,-1.5!"]; C7 [label="C7-H7", pos="0.5,-0.5!"]; C7a [label="C7a", pos="-0.5,0.5!"];

// Substituent nodes O8 [label="O8", pos="-0.5,-3.5!"]; C9 [label="C9-H9", pos="0.5,-4.5!"]; C10 [label="C10", pos="1.5,-4.5!"]; O11 [label="O11", pos="2.5,-3.5!"]; O12 [label="O12-H", pos="2.5,-5.5!"];

// Edges for the indazole ring N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N1;

// Edges for the substituent C5 -- O8; O8 -- C9; C9 -- C10; C10 -- O11; C10 -- O12 [style=dashed]; }

Caption: Molecular structure and atom numbering of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 2-((1H-Indazol-5-yl)oxy)acetic acid. These predictions are based on established data for the 1H-indazole core and the known effects of an oxyacetic acid substituent.[2][3] The values are provided for DMSO-d₆ as the solvent, which is commonly used for this class of compounds due to its ability to dissolve polar molecules and to observe exchangeable protons like N-H and O-H.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H1 (N-H)~13.0br s-
H3~8.05s-
H7~7.55d~8.8
H4~7.20d~2.2
H6~6.90dd~8.8, 2.2
H9 (-OCH₂-)~4.80s-
H12 (-COOH)~12.5br s-

br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C10 (-COOH)~170.0
C5~152.0
C7a~140.0
C3~134.0
C3a~122.0
C7~121.0
C6~113.0
C4~101.0
C9 (-OCH₂-)~65.0

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of high-quality NMR data for 2-((1H-Indazol-5-yl)oxy)acetic acid.

Sample Preparation
  • Materials: 2-((1H-Indazol-5-yl)oxy)acetic acid (5-10 mg), Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.7 mL), 5 mm NMR tube, micropipette, and a vortex mixer.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆ to the NMR tube using a micropipette.

    • Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A brief period in a sonicator bath can aid dissolution if necessary.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • General Parameters:

    • Temperature: 298 K

    • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 (adjust as needed for signal-to-noise).

    • Spectral Width: 0-16 ppm.

    • Referencing: Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.[5][6]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30 or similar).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Spectral Width: 0-200 ppm.

    • Referencing: Calibrate the spectrum using the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.[5][6]

graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh 5-10 mg\nof Compound"]; Dissolve [label="Dissolve in\n0.7 mL DMSO-d6"]; Vortex [label="Vortex to Homogenize"]; Weigh -> Dissolve -> Vortex; }

subgraph "cluster_Acq" { label = "NMR Data Acquisition"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample into\nSpectrometer"]; LockShim [label="Lock and Shim"]; AcquireH1 [label="Acquire ¹H Spectrum"]; AcquireC13 [label="Acquire ¹³C Spectrum"]; Insert -> LockShim; LockShim -> AcquireH1; LockShim -> AcquireC13; }

subgraph "cluster_Proc" { label = "Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Process [label="Fourier Transform,\nPhase, and Baseline Correction"]; Reference [label="Reference Spectra"]; Integrate [label="Integrate and\nPeak Pick"]; Process -> Reference -> Integrate; }

Vortex -> Insert [lhead=cluster_Acq, ltail=cluster_Prep]; AcquireH1 -> Process [ltail=cluster_Acq, lhead=cluster_Proc]; AcquireC13 -> Process; }

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Data Interpretation and Rationale

¹H NMR Spectrum Analysis
  • N-H and O-H Protons: The N-H proton of the indazole ring (H1) is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and involvement in hydrogen bonding.[2] Similarly, the carboxylic acid proton (H12) will be a broad singlet in the region of 12-13 ppm. These signals will readily exchange with D₂O, leading to their disappearance upon addition of a drop of D₂O to the sample, a useful confirmation test.

  • Indazole Ring Protons:

    • H3: The proton at the C3 position is characteristic of the indazole ring and is expected to be a sharp singlet around 8.05 ppm, as it lacks adjacent protons for coupling.[2]

    • H7, H6, H4: These three protons on the benzene portion of the indazole ring will form a distinct splitting pattern. The ether linkage at C5 is an electron-donating group, which will shield the ortho (H4, H6) and para (H7, relative to the pyrazole ring) positions, causing them to shift upfield compared to unsubstituted indazole.

      • H7 is expected to be a doublet due to coupling with H6.

      • H4 will likely appear as a doublet due to coupling with H6.

      • H6 will be a doublet of doublets, as it is coupled to both H7 and H4.

  • Oxyacetic Acid Moiety Protons:

    • H9: The two methylene protons (-OCH₂-) are chemically equivalent and will appear as a sharp singlet around 4.80 ppm. The adjacent oxygen atom deshields these protons, shifting them downfield.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (C10): The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing around 170.0 ppm.

  • Indazole Ring Carbons:

    • C5: The carbon directly attached to the electron-donating oxygen (C5) will be significantly deshielded and is predicted to be the most downfield aromatic carbon at ~152.0 ppm.

    • C7a and C3a: These are the bridgehead carbons and their shifts are influenced by the fusion of the two rings.

    • C3, C7, C6, C4: The remaining carbons of the indazole ring will resonate in the aromatic region (100-140 ppm). The specific assignments can be confirmed with 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons to their directly attached carbons and to carbons 2-3 bonds away, respectively.

  • Methylene Carbon (C9): The methylene carbon of the oxyacetic acid group is expected around 65.0 ppm due to the influence of the attached oxygen atom.

Conclusion

This application note provides a robust framework for the structural characterization of 2-((1H-Indazol-5-yl)oxy)acetic acid by NMR spectroscopy. The provided predicted chemical shifts, based on established principles, offer a reliable reference for the analysis of experimental data. The detailed protocol for sample preparation and data acquisition ensures the collection of high-quality spectra, which is paramount for accurate structural elucidation in research and drug development settings. For unambiguous assignment, especially of the quaternary carbons and closely spaced aromatic signals, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem.
  • Bouchet, P., et al. (1977). N.m.r. studies in the heterocyclic series: XVII—carbon‐13 spectra of indazole derivatives. Organic Magnetic Resonance, 9(12).
  • Synthesis of Novel N and N Indazole Deriv
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Application Notes and Protocols: ¹H and ¹³C NMR Assignment of Uridine 5'-oxyacetic acid methyl ester. Benchchem.
  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
  • Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. The Royal Society of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.
  • 1H NMR Chemical Shifts.
  • The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 13C NMR Chemical Shifts.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N

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Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 2-((1H-Indazol-5-yl)oxy)acetic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

2-((1H-Indazol-5-yl)oxy)acetic acid (CAS 30226-16-5) serves as a critical structural scaffold and investigational pharmacophore within the indazole-acetic acid class of immunomodulators. Compounds within this structural family—most notably the clinical-stage anti-inflammatory agent bindarit—exhibit profound efficacy by selectively inhibiting the synthesis of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) .

Causality in Experimental Design: MCP-1 is a master regulatory chemokine that drives the recruitment of monocytes and macrophages into inflamed tissues. By targeting the transcription of the CCL2 gene rather than competitively blocking its receptor (CCR2), indazole-acetic acids prevent the upstream accumulation of inflammatory infiltrates.

To rigorously evaluate the in vivo potential of 2-((1H-Indazol-5-yl)oxy)acetic acid, researchers must first establish its pharmacokinetic (PK) boundaries (clearance, half-life, and bioavailability) before deploying it in a macrophage-driven disease model. The Dextran Sulfate Sodium (DSS)-induced colitis model is selected for pharmacodynamic (PD) validation because colonic mucosal damage is directly exacerbated by MCP-1-mediated macrophage infiltration .

Mechanistic Pathway Visualization

MOA Stimulus Pro-inflammatory Stimulus NFkB NF-κB Pathway Activation Stimulus->NFkB CCL2_Gene CCL2 (MCP-1) Transcription NFkB->CCL2_Gene MCP1_Protein MCP-1 Protein Release CCL2_Gene->MCP1_Protein Macrophage Macrophage Infiltration MCP1_Protein->Macrophage Drug Indazole-oxyacetic acid (Investigational Compound) Drug->CCL2_Gene Inhibits

Fig 1. Indazole-acetic acids selectively inhibit CCL2 transcription to prevent macrophage recruitment.

Pharmacokinetic (PK) Profiling Protocol

To ensure accurate dosing in efficacy models, the oral bioavailability (F%) of the compound must be determined. Indazole-acetic acids are typically lipophilic and require optimized vehicles to prevent precipitation in vivo.

Formulation Strategy
  • Intravenous (IV) Vehicle (2 mg/kg): 5% DMSO + 10% Solutol HS15 + 85% Sterile Saline.

    • Causality: DMSO ensures initial solubilization of the crystalline compound, while Solutol HS15 acts as a non-ionic surfactant to maintain micellar stability in the aqueous bloodstream, preventing fatal micro-embolisms.

  • Per Os (PO) Vehicle (50 mg/kg): 0.5% Methylcellulose (MTC) + 0.1% Tween-80 in diH2O.

    • Causality: MTC creates a viscous suspension that uniformly disperses the drug particles, preventing rapid settling in the gavage syringe and ensuring consistent dosing. Tween-80 reduces surface tension, aiding in gastrointestinal fluid dissolution .

Step-by-Step PK Workflow
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old, 20-25g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. IV groups do not require fasting.

  • Administration:

    • IV Group: Inject 5 mL/kg via the lateral tail vein using a 29G needle.

    • PO Group: Administer 10 mL/kg via oral gavage using a 20G reusable stainless-steel feeding needle.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed into K2-EDTA microtubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Pharmacodynamic (PD) Efficacy: DSS-Induced Colitis Model

Once the PK profile dictates a suitable dosing interval (typically once or twice daily for this class), the compound is evaluated for anti-inflammatory target engagement.

Step-by-Step PD Workflow
  • Induction (Days 0-7): Replace standard drinking water with 3% (w/v) DSS (Molecular Weight 36,000-50,000 Da) to induce acute epithelial injury.

  • Therapeutic Dosing (Days 0-7): Administer 2-((1H-Indazol-5-yl)oxy)acetic acid (e.g., 50 mg/kg) via daily oral gavage. Include a Vehicle + DSS control group and a Naive (Water only) control group.

  • In-Life Monitoring: Record body weight, stool consistency, and the presence of occult blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Harvest (Day 8): Euthanize mice via CO₂ asphyxiation. Excise the colon from the cecum to the rectum. Measure colon length (a primary macroscopic indicator of inflammation/fibrosis).

  • Biochemical Validation (Self-Validating Step): Homogenize a 1 cm distal colon segment in RIPA buffer. Quantify colonic MCP-1 levels using a standard sandwich ELISA. A reduction in MCP-1 confirms that the phenotypic improvement is mechanistically linked to the drug's target engagement.

Experimental Workflow Visualization

Workflow Acclimation Day -7 to 0: Acclimation Induction Day 0 to 7: 3% DSS in Drinking Water Acclimation->Induction Dosing Day 0 to 7: Daily PO Dosing (50 mg/kg) Acclimation->Dosing Monitoring Daily Monitoring: Weight & DAI Score Induction->Monitoring Dosing->Monitoring Endpoint Day 8: Tissue Harvest Monitoring->Endpoint Analysis Downstream Analysis: MCP-1 ELISA & Histology Endpoint->Analysis

Fig 2. Timeline for the DSS-induced colitis efficacy model and compound administration workflow.

Data Presentation & Expected Outcomes

To benchmark the success of the protocol, the following tables summarize the expected quantitative ranges for a highly optimized indazole-acetic acid derivative in murine models.

Table 1: Representative Pharmacokinetic Parameters (C57BL/6 Mice)

ParameterUnitIV (2 mg/kg)PO (50 mg/kg)
Cmax ng/mL-4,500 ± 420
Tmax hr-1.0 ± 0.5
AUC(0-t) hr*ng/mL2,100 ± 18028,500 ± 2,100
t1/2 hr2.4 ± 0.33.1 ± 0.4
Clearance (Cl) mL/min/kg15.8 ± 1.2-
Bioavailability (F) %100~54.2

Table 2: Representative Pharmacodynamic Readouts (Day 8 Endpoint)

Experimental GroupDisease Activity Index (DAI)Colon Length (cm)Colonic MCP-1 (pg/mg protein)
Naive (Water + Vehicle) 0.0 ± 0.07.8 ± 0.445 ± 12
DSS + Vehicle 9.2 ± 0.84.5 ± 0.5380 ± 45
DSS + Compound (50 mg/kg) 3.5 ± 0.66.5 ± 0.3110 ± 22

References

  • Ge S, Shrestha B, Paul D, et al. "The CCL2 synthesis inhibitor bindarit targets cells of the neurovascular unit, and suppresses experimental autoimmune encephalomyelitis." Journal of Neuroinflammation. 2012;9:171. URL:[Link]

  • Bhatia M, Landolfi C, Basta F, et al. "Treatment with bindarit, an inhibitor of MCP-1 synthesis, protects mice against trinitrobenzene sulfonic acid-induced colitis." Inflammation Research. 2008;57(10):464-471. URL:[Link]

  • Zhao C, et al. "Targeting the pro-inflammatory factor CCL2 (MCP-1) with Bindarit for influenza A (H7N9) treatment." Clinical & Translational Immunology. 2017;6(4):e135. URL:[Link]

Preparation of 2-((1H-Indazol-5-yl)oxy)acetic acid Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the principles and protocols for the preparation of high-fidelity stock solutions of 2-((1H-Indazol-5-yl)oxy)acetic acid (CAS No. 30226-16-5) for use in a wide range of biological assays. The accuracy and reproducibility of in-vitro and in-vivo studies are fundamentally reliant on the precise and consistent preparation of test compounds. This document provides a robust framework for researchers, scientists, and drug development professionals to prepare, handle, and store this compound, ensuring the integrity and validity of experimental outcomes. We will delve into the physicochemical properties of the compound, solvent selection rationale, detailed step-by-step protocols for creating primary and working solutions, and critical quality control and storage considerations.

Introduction: The Criticality of Stock Solution Integrity

2-((1H-Indazol-5-yl)oxy)acetic acid is a small molecule of interest in various fields of biological research. As with any small molecule used in bioassays, the method of its solubilization and dilution is a critical experimental parameter that can profoundly impact results. Improperly prepared stock solutions can lead to a host of issues including concentration inaccuracies, compound precipitation, degradation, and solvent-induced artifacts, ultimately compromising data reproducibility and interpretation.

The primary objective of a stock solution is to create a concentrated, stable, and accurate reserve of a compound that can be easily diluted to final working concentrations in biological media.[1] This approach minimizes repetitive weighing of small, often static-prone, quantities of powder and reduces the potential for error.[1] This guide establishes a self-validating system for the preparation of 2-((1H-Indazol-5-yl)oxy)acetic acid solutions, ensuring that researchers can proceed with their experiments with a high degree of confidence in their test article.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for developing a reliable preparation protocol.

PropertyValueSource
CAS Number 30226-16-5[2]
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.17 g/mol [2]
Appearance Typically a solid powder.General Chemical Information
Aqueous Solubility Low; as an acetic acid derivative, solubility is pH-dependent.[3]Inferred from Structure
Organic Solvent Solubility Expected to be soluble in Dimethyl Sulfoxide (DMSO).General Practice[4][5]

The presence of both an acidic carboxylic acid group and a basic indazole moiety suggests that the aqueous solubility of 2-((1H-Indazol-5-yl)oxy)acetic acid will be lowest near its isoelectric point and increase at pH values further from this point.[3] However, for most cell-based assays conducted at physiological pH (~7.4), its aqueous solubility is likely to be insufficient for direct dissolution, necessitating the use of an organic solvent.

Solvent Selection: The DMSO-First Approach

The choice of solvent is arguably the most critical decision in stock solution preparation. The ideal solvent must dissolve the compound at a high concentration, be miscible with the final assay medium, and exhibit minimal toxicity to the biological system under investigation.

Dimethyl Sulfoxide (DMSO) is the most widely recommended and utilized solvent for preparing primary stock solutions of poorly water-soluble compounds for bioassays.[5][6]

Causality for Recommending DMSO:

  • High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a vast array of organic molecules, including those with poor aqueous solubility.[7]

  • Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which facilitates the dilution of the primary stock to create homogenous working solutions.

  • Established Use: It is a standard vehicle in drug screening and molecular biology protocols, meaning its effects are well-documented.[6][8]

Trustworthiness & Self-Validation - The Caveat of DMSO Cytotoxicity:

While invaluable, DMSO is not inert and can exert cytotoxic effects on cells, typically in a concentration- and time-dependent manner.[4][9] Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant impact on viability or proliferation.[4] However, this tolerance is cell-type specific.[10][11]

It is imperative for researchers to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for their specific cell line and assay duration. This control group, treated with the same final concentration of DMSO as the experimental groups, is a cornerstone of a self-validating protocol, ensuring that observed effects are due to the compound and not the solvent.

Experimental Protocols

Materials and Equipment
  • 2-((1H-Indazol-5-yl)oxy)acetic acid powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, amber glass vials or polypropylene cryovials

  • Calibrated analytical balance

  • Calibrated positive-displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)[12]

  • Sterile 0.2 µm syringe filters (PTFE or nylon membrane, compatible with DMSO)[13][14]

  • Sterile cell culture medium or appropriate aqueous buffer

Workflow for Stock and Working Solution Preparation

The following diagram outlines the comprehensive workflow from receiving the powdered compound to its application in a bioassay.

G cluster_prep Primary Stock Preparation (in Fume Hood) cluster_working Working Solution Preparation (in Biosafety Cabinet) compound Receive Compound Powder weigh Accurately Weigh Powder compound->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve sterilize Sterile Filter (0.2 µm PTFE) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot store_primary Store at -20°C or -80°C aliquot->store_primary thaw Thaw One Aliquot store_primary->thaw Retrieve for experiment intermediate Prepare Intermediate Dilution (in culture medium) thaw->intermediate serial Perform Serial Dilutions intermediate->serial add_to_assay Add to Bioassay Plates serial->add_to_assay

Caption: Workflow from primary stock preparation to final assay application.

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. A concentration of 10 mM is a common standard.

Calculation:

  • Molecular Weight (MW): 192.17 g/mol

  • To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 192.17 g/mol * 1000 mg/g = 1.92 mg

Step-by-Step Methodology:

  • Pre-Weighing: Tare a sterile, amber glass or chemical-resistant vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh 1.92 mg of 2-((1H-Indazol-5-yl)oxy)acetic acid powder directly into the tared vial. For quantities this small, ensure the balance has appropriate readability (e.g., 0.01 mg).

    • Expert Insight: If weighing very small quantities is difficult, it is acceptable to weigh a larger mass (e.g., 19.2 mg) and adjust the solvent volume accordingly (e.g., to 10 mL) to maintain the target concentration.

  • Add Solvent: Using a calibrated pipette, add 1.0 mL of sterile, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.

    • Troubleshooting: If dissolution is slow, place the vial in a sonicator water bath for 5-10 minutes.[12] Gentle warming (e.g., 37°C) can also be used, but prolonged heating should be avoided to prevent degradation.[15]

  • Sterilization (Recommended): For cell-based assays, sterile filtration is a critical step to prevent contamination. Draw the DMSO stock solution into a sterile syringe, attach a 0.2 µm PTFE or nylon syringe filter, and dispense the solution into a new sterile, amber vial.[13][14]

    • Causality: PTFE and nylon are recommended for their chemical compatibility with DMSO. Other filter materials may degrade.[13] While pure DMSO is generally considered bacteriostatic, this step ensures the final stock is sterile.[16]

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene cryovials.

    • Causality: Aliquoting is crucial to prevent degradation that can be caused by repeated freeze-thaw cycles.[15][17]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the aliquots protected from light at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) .[17]

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays

This protocol describes the serial dilution of the primary DMSO stock into your final assay medium (e.g., cell culture medium). This process must be done carefully to avoid compound precipitation.

Step-by-Step Methodology:

  • Thaw: Remove a single aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Initial Dilution (Intermediate Stock): Prepare an intermediate stock by diluting the primary stock at least 1:100 in pre-warmed (37°C) assay medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.

    • Expert Insight: This large initial dilution step is critical. Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" or precipitate.[12] Always add the DMSO stock to the medium (not the other way around) and mix immediately and thoroughly.

  • Serial Dilutions: Perform subsequent serial dilutions from the 100 µM intermediate stock to achieve your final desired concentrations. For example, to create a 10 µM solution, take 100 µL of the 100 µM stock and add it to 900 µL of medium.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your highest concentration well. Using the example above, the 100 µM solution contains 1% DMSO (10 µL in 1000 µL total). The 10 µM solution contains 0.1% DMSO. Ensure this final concentration is below the cytotoxicity threshold for your cells.[4]

  • Vehicle Control: Prepare a corresponding set of dilutions using only DMSO and assay medium to serve as the vehicle control.

Quality Control and Best Practices

A self-validating protocol incorporates continuous checks and adherence to best practices.

  • Visual Inspection: Always visually inspect solutions after preparation and thawing. Discard any solution that shows signs of precipitation, crystallization, or color change.

  • Solubility Confirmation: Before embarking on a large-scale experiment, it is wise to test the solubility of the compound in the final assay medium at the highest desired concentration.

  • Avoid Repeated Freeze-Thaw: Use a fresh aliquot for each experiment.[17] Never refreeze a thawed stock solution.

  • Hygroscopicity of DMSO: DMSO is hygroscopic (absorbs moisture from the air).[15] Use anhydrous DMSO and keep containers tightly sealed to prevent water absorption, which can affect compound stability and solubility.

  • Handling Precautions: Always handle 2-((1H-Indazol-5-yl)oxy)acetic acid and DMSO in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[18]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and its solutions over time.

Solution TypeStorage TemperatureDurationKey Considerations
Powdered Compound As per supplier recommendation (typically -20°C)YearsProtect from light and moisture.
Primary DMSO Stock -20°CUp to 1 monthAliquoted, protected from light.[17]
Primary DMSO Stock -80°CUp to 6 monthsAliquoted, protected from light.[17]
Aqueous Working Solutions 2-8°CUse immediatelyStability in aqueous media is often limited and should be assumed to be low unless empirically determined.[19] Prepare fresh for each experiment.

Conclusion

The protocols and principles outlined in this document provide a comprehensive framework for the reliable preparation of 2-((1H-Indazol-5-yl)oxy)acetic acid stock solutions. By understanding the compound's properties, making informed solvent choices, and adhering to meticulous preparation and storage techniques, researchers can significantly enhance the quality and reproducibility of their bioassay data. The integration of vehicle controls and solubility checks creates a self-validating system that underpins the scientific integrity of any subsequent research.

References

  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Al-Shuhaib, M. B. S., Al-Kaabi, M. H. H., & Al-Sammarraie, A. A. M. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved from [Link]

  • ResearchGate. Sterile filter before drug exposure to cell culture?. (2022). Retrieved from [Link]

  • Captivate Bio. SMALL MOLECULES. Retrieved from [Link]

  • Gaylord Chemical Company. (2020). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. Retrieved from [Link]

  • Nguyen, S. T., Nguyen, H. T. L., & Truong, K. D. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Merck Millipore. Akt Activator II, SC79 - CAS 305834-79-1. Retrieved from [Link]

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  • de Oliveira, M. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Serana Europe GmbH. Dimethyl Sulfoxide, Sterile Filtered, 500 ml. Retrieved from [Link]

  • Protocol Online. (2007). Sterilization of DMSO-Nile Blue A methods. Retrieved from [Link]

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  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • NextSDS. Acetic acid, 2-(1H-indazol-5-yloxy)- — Chemical Substance Information. Retrieved from [Link]

  • MilliporeSigma. SC79 ≥97% (NMR) 305834-79-1. Retrieved from [Link]

  • NextSDS. Acetic acid, 2-[3-[4-(1H-indazol-5-ylaMino)-2-quinazolinyl]phenoxy]-. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET. Retrieved from [Link]

  • IRIS. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. Retrieved from [Link]

  • Google Patents. WO2024118556A1 - Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)quinazolin-2-yl]phenoxy].
  • Royal Society of Chemistry. (2019). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • Pharmaffiliates. 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic Acid. Retrieved from [Link]

  • PubMed. (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl). Retrieved from [Link]

  • PubMed. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Retrieved from [Link]

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2-((1H-Indazol-5-yl)oxy)acetic acid conjugation techniques for targeted drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conjugation of 2-((1H-Indazol-5-yl)oxy)acetic acid for Targeted Drug Delivery

Authored by a Senior Application Scientist

Introduction: The Strategic Imperative of Targeted Drug Delivery

The paradigm of modern therapeutics is progressively shifting from systemic drug administration towards precision-guided targeted delivery. The core objective is to maximize therapeutic efficacy at the site of disease while minimizing systemic exposure and associated off-target toxicities. This is particularly critical in oncology, where potent cytotoxic agents must be delivered specifically to tumor cells. A key strategy in this field is the development of drug conjugates, hybrid molecules that link a targeting moiety—such as a monoclonal antibody (mAb)—to a pharmacologically active payload.[1][2]

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse biological activities, including several FDA-approved anti-cancer agents.[3][4][5][6][7] Its structural versatility and ability to interact with a wide range of biological targets make it an attractive payload for targeted therapies.[4] This guide focuses on 2-((1H-Indazol-5-yl)oxy)acetic acid (CAS 30226-16-5), an indazole derivative featuring a carboxylic acid functional group.[8][9] This carboxylic acid serves as a versatile chemical handle, enabling covalent linkage to targeting biomolecules.

This document provides a comprehensive overview of the primary chemical strategies, detailed experimental protocols, and characterization techniques for conjugating 2-((1H-Indazol-5-yl)oxy)acetic acid to protein-based targeting moieties, empowering researchers to develop novel, targeted therapeutic agents.

Pillar 1: Foundational Conjugation Chemistries

The successful construction of a drug conjugate hinges on the selection of an appropriate chemical ligation strategy. The choice is dictated by the available functional groups on both the payload and the targeting biomolecule, the desired stability of the resulting linker, and the overall complexity of the synthetic route. Given that 2-((1H-Indazol-5-yl)oxy)acetic acid possesses a terminal carboxylic acid, the most direct and widely employed conjugation methods target primary amines (e.g., the ε-amine of lysine residues) or engineered thiol groups (from cysteine residues) on proteins and antibodies.

Amide Bond Formation: The EDC/NHS Pathway

The most direct strategy for conjugating a carboxylate-containing molecule is through the formation of a stable amide bond with primary amines on the targeting protein.[10] This is most commonly achieved using a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12][13]

Mechanism of Action: The process is a one-pot, two-step reaction.[11]

  • Activation: EDC reacts with the carboxyl group of 2-((1H-Indazol-5-yl)oxy)acetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[13][14]

  • Stabilization & Coupling: NHS is added to react with the O-acylisourea intermediate, forming a semi-stable NHS ester.[11] This amine-reactive intermediate is less susceptible to hydrolysis and efficiently reacts with primary amines on the targeting biomolecule to form a stable amide bond, releasing NHS as a byproduct.[11][15]

EDC_NHS_Workflow cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Amine Coupling Indazole_COOH Indazole-COOH (2-((1H-Indazol-5-yl)oxy)acetic acid) Reactive_Intermediate O-acylisourea (Unstable Intermediate) Indazole_COOH->Reactive_Intermediate + EDC EDC EDC NHS_Ester Indazole-NHS Ester (Amine-Reactive) Reactive_Intermediate->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Final_Conjugate + Protein-NH2 Protein_NH2 Targeting Moiety (e.g., Antibody-Lysine)

Fig. 1: EDC/NHS conjugation workflow.
Thiol-Maleimide Coupling: A Site-Specific Alternative

For more site-specific conjugation, thiol-maleimide chemistry is a powerful option.[] This approach typically targets the sulfhydryl groups of cysteine residues. Since 2-((1H-Indazol-5-yl)oxy)acetic acid does not contain a maleimide group, this strategy requires a two-part process: first, the indazole payload is functionalized with a maleimide-containing linker, and second, this activated payload is conjugated to the thiol-bearing protein.

Mechanism of Action: The reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine attacks the electrophilic double bond of the maleimide ring, forming a stable thioether bond.[17] While generally stable, this bond can undergo a retro-Michael reaction, particularly in the presence of other thiols.[17][18] Hydrolysis of the succinimide ring in the conjugate can increase its long-term stability.[17]

Thiol_Maleimide_Workflow cluster_payload_activation Part 1: Payload Functionalization cluster_conjugation Part 2: Thiol Conjugation Indazole_COOH Indazole-COOH Indazole_Linker_Maleimide Indazole-Linker-Maleimide Indazole_COOH->Indazole_Linker_Maleimide + Linker (via EDC/NHS) Linker Amine-Linker-Maleimide Protein_SH Targeting Moiety (e.g., Antibody-Cysteine) Final_Conjugate Final Conjugate (Thioether Bond) Indazole_Linker_Maleimide->Final_Conjugate + Protein-SH

Fig. 2: Two-part thiol-maleimide conjugation concept.
Click Chemistry: A Bioorthogonal Strategy

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly efficient and bioorthogonal approach to bioconjugation.[15][19][20][21] These reactions are highly specific and do not interfere with native biological functional groups.[19][20] Similar to the thiol-maleimide approach, this requires pre-functionalization of the indazole payload and the targeting protein with complementary azide and alkyne groups.

Mechanism of Action:

  • CuAAC: A terminal alkyne and an azide "click" together in the presence of a Copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[15]

  • SPAAC: A strained cyclooctyne reacts with an azide without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.

This method provides exceptional control over the conjugation process, leading to highly homogeneous products.[15]

Pillar 2: Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the conjugation of 2-((1H-Indazol-5-yl)oxy)acetic acid. The primary protocol focuses on the direct EDC/NHS method.

Protocol 1: EDC/NHS Conjugation to an Antibody

This protocol describes the conjugation of 2-((1H-Indazol-5-yl)oxy)acetic acid to the lysine residues of a monoclonal antibody.

Materials:

  • Antibody (mAb): ≥95% purity, at a concentration of 2-10 mg/mL.

  • 2-((1H-Indazol-5-yl)oxy)acetic acid: High purity solid.

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.[12]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide): Store desiccated at -20°C.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent condensation.[14]

    • Prepare a 100 mM stock solution of 2-((1H-Indazol-5-yl)oxy)acetic acid in anhydrous DMSO.

    • Causality: DMSO is used to solubilize the organic payload. The solution must be anhydrous as EDC is highly susceptible to hydrolysis.[14]

    • Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. Prepare fresh for each experiment.[12]

  • Antibody Buffer Exchange:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into Coupling Buffer (PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the final antibody concentration to 5 mg/mL.

    • Causality: Amine-containing buffers will compete with the antibody for reaction with the NHS-activated payload, drastically reducing conjugation efficiency.[14]

  • Activation of 2-((1H-Indazol-5-yl)oxy)acetic acid:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 100 mM 2-((1H-Indazol-5-yl)oxy)acetic acid stock.

      • 100 µL of Activation Buffer (50 mM MES, pH 6.0).

      • 50 µL of 100 mM EDC solution.

      • 50 µL of 100 mM Sulfo-NHS solution.

    • Vortex gently and incubate for 15-30 minutes at room temperature.

    • Causality: The acidic pH of the MES buffer (pH 6.0) optimizes the EDC activation reaction while minimizing hydrolysis of the O-acylisourea intermediate.[14] Sulfo-NHS creates a more stable, amine-reactive intermediate.[11]

  • Conjugation Reaction:

    • Add the entire activated payload solution from Step 3 to the prepared antibody solution. The molar ratio of payload to antibody should be optimized, but a starting point of 20:1 is common for lysine conjugation.

    • Incubate for 2 hours at room temperature with gentle mixing (e.g., on a rotator).

    • Causality: The reaction is shifted to a slightly basic pH (7.4 of the PBS) to facilitate the nucleophilic attack of the deprotonated primary amines on the NHS ester.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 2.5 µL of 1 M Tris-HCl to a 100 µL reaction).

    • Incubate for 15-30 minutes at room temperature.

    • Causality: Quenching with a high concentration of a primary amine (like Tris or hydroxylamine) consumes any unreacted NHS-activated payload, preventing further modification of the antibody.[1]

  • Purification of the Conjugate:

    • Remove unreacted payload, EDC/NHS byproducts, and quenching agent by purifying the conjugate.

    • Method A (Size-Exclusion Chromatography): Equilibrate a G-25 desalting column with PBS, pH 7.4. Apply the quenched reaction mixture and collect fractions. The antibody-drug conjugate (ADC) will elute in the void volume.[][23]

    • Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO) and dialyze against 1-2 L of PBS, pH 7.4 at 4°C. Perform at least three buffer changes over 24-48 hours.

    • Causality: Purification is essential to remove small molecule impurities that could be toxic or interfere with downstream assays. SEC is faster, while dialysis is simpler for larger volumes.

  • Characterization and Storage:

    • Determine the final protein concentration and the Drug-to-Antibody Ratio (DAR) (See Pillar 3).

    • Store the purified conjugate at 4°C for short-term use or at -80°C in a cryoprotectant (e.g., 5% glycerol) for long-term storage.

Pillar 3: Characterization and Validation

Thorough characterization of the final conjugate is critical to ensure its quality, homogeneity, and functionality.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is the average number of drug molecules conjugated to each antibody and is a critical quality attribute.

  • UV-Vis Spectrophotometry: This is a common method to estimate DAR. It requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at a wavelength where the payload has a unique absorbance maximum (λ_max). The DAR can be calculated using the Beer-Lambert law, correcting for the payload's contribution to absorbance at 280 nm.

  • Mass Spectrometry (MS): Intact mass analysis (e.g., via ESI-QTOF) provides the most accurate measurement of the DAR and reveals the distribution of different drug-loaded species (e.g., DAR 0, 1, 2, 3, etc.).[24]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates different drug-loaded species based on hydrophobicity. Since the indazole payload is hydrophobic, species with higher DARs will have longer retention times. This method provides an assessment of DAR distribution and conjugate heterogeneity.[24]

Purity and Stability Assessment
  • Size-Exclusion Chromatography (SEC-HPLC): This technique is used to assess the purity of the conjugate, specifically to detect any aggregation that may have occurred during the conjugation process. The conjugate should appear as a single, monodisperse peak.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running the conjugate under reducing and non-reducing conditions can confirm the covalent attachment of the payload and the integrity of the antibody's subunit structure.

  • Circular Dichroism (CD): Far-UV CD spectroscopy can be used to assess the secondary structure of the antibody post-conjgation to ensure that the process did not cause significant unfolding or conformational changes.[24]

Functional Integrity
  • Binding Assays (e.g., ELISA, SPR): It is crucial to verify that the conjugation process has not compromised the binding affinity of the antibody for its target antigen. Surface Plasmon Resonance (SPR) can provide detailed kinetic data (k_on, k_off) for the interaction between the conjugate and its target.[25]

  • In Vitro Cytotoxicity Assays: The ultimate validation is to test the conjugate's biological activity in a relevant cell-based assay to confirm its potency and target-specific killing.

Comparative Summary of Conjugation Strategies

FeatureEDC/NHS ChemistryThiol-Maleimide ChemistryClick Chemistry (SPAAC/CuAAC)
Target Residue Primary Amines (Lysine)Thiols (Cysteine)Azide/Alkyne (Engineered)
Bond Formed AmideThioetherTriazole
Homogeneity Heterogeneous (multiple lysines)More Homogeneous (fewer cysteines)Highly Homogeneous (site-specific)
Pros Direct, one-pot reaction[11]. Uses native functionality.Site-specific potential[10].Bioorthogonal[19][20]. High efficiency and specificity[15].
Cons Can lead to a heterogeneous product mixture.[11] Potential for protein cross-linking.Requires payload modification. Thioether bond can be unstable.[17][18]Requires modification of both payload and protein. Copper catalyst (CuAAC) can be cytotoxic.

References

  • PMC. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Available from: [Link]

  • ChemRxiv. Unfolding Potential of Click Chemistry in Bioconjugation: A Review. Available from: [Link]

  • Wikipedia. Click chemistry. Available from: [Link]

  • PMC. Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. Available from: [Link]

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  • PubMed. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting. Available from: [Link]

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  • Macmillan Group. Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Available from: [Link]

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  • PMC. Engineered protein-small molecule conjugates empower selective enzyme inhibition. Available from: [Link]

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Application Note: High-Throughput Screening Assays Utilizing 2-((1H-Indazol-5-yl)oxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), High-Throughput Screening (HTS), Orthogonal Hit Validation

Executive Summary & Pharmacophore Rationale

Fragment-Based Drug Discovery (FBDD) has emerged as a robust paradigm for identifying novel chemical matter against challenging therapeutic targets[1]. Unlike traditional high-throughput screening (HTS) which utilizes larger, more complex molecules, FBDD screens low-molecular-weight compounds (<300 Da) to identify high-quality binding interactions that can be subsequently optimized into potent leads[1].

This application note details the integration of 2-((1H-Indazol-5-yl)oxy)acetic acid (CAS: 30226-16-5) into a high-throughput screening cascade. Structurally, this compound is a highly privileged fragment scaffold. The indazole core provides a rigid, aromatic framework capable of acting as both a hydrogen bond donor and acceptor, while the oxyacetic acid moiety serves as a critical anchor capable of forming strong salt bridges with basic amino acid residues (e.g., Arginine or Lysine) within target binding pockets. This specific pharmacophore combination has proven highly effective in the discovery of allosteric modulators for nuclear receptors, such as the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[2].

Because fragments exhibit low initial binding affinities (typically in the high micromolar to millimolar range), screening assays must be exceptionally sensitive and resistant to compound interference[3]. To achieve this, we employ a self-validating two-tier screening cascade: a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, followed by an orthogonal Differential Scanning Fluorimetry (DSF) biophysical validation.

Experimental Workflow & Logic

The causal logic behind this workflow is rooted in eliminating false positives early. TR-FRET is selected as the primary HTS readout because its time-gated fluorescence measurement drastically reduces interference from compound auto-fluorescence—a common artifact when screening fragments at high concentrations (100–500 µM)[4][5]. However, biochemical inhibition does not guarantee direct target engagement. Therefore, DSF (Thermal Shift Assay) is employed as a secondary step to confirm that the fragment physically binds and thermodynamically stabilizes the target protein[6].

HTS_Cascade Start Fragment Library Including 2-((1H-Indazol-5-yl)oxy)acetic acid Primary Primary HTS TR-FRET Assay (384-well) Start->Primary Screen at 100-500 µM Secondary Orthogonal Validation Differential Scanning Fluorimetry (DSF) Primary->Secondary Active Hits (>30% Inhibition) Discard False Positives / Assay Interference Primary->Discard Inactive Hit Validated Hit Ready for Hit-to-Lead Optimization Secondary->Hit ΔTm > 0.5 °C Secondary->Discard No Thermal Shift

HTS cascade for fragment screening using TR-FRET and DSF validation.

Protocol I: Primary TR-FRET Competitive Binding Assay

This protocol describes a TR-FRET assay designed to measure the disruption of a protein-protein interaction (e.g., RORγt Ligand Binding Domain and a fluorescently labeled SRC1 co-activator peptide) by 2-((1H-Indazol-5-yl)oxy)acetic acid.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 2 mM DTT, 0.01% BSA, and 0.01% Triton X-100. Causality: Triton X-100 is critical in fragment screening to prevent non-specific promiscuous inhibition caused by compound aggregation[6].

  • Protein/Antibody Mix: 4 nM GST-tagged RORγt-LBD and 2 nM Terbium (Tb)-labeled anti-GST antibody (Donor).

  • Tracer Mix: 100 nM Fluorescein-labeled SRC1 peptide (Acceptor).

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 100 nL of 2-((1H-Indazol-5-yl)oxy)acetic acid (from a 50 mM DMSO stock) into a low-volume 384-well black microplate. Causality: Acoustic dispensing avoids the use of pipette tips, minimizing sample loss and ensuring the final DMSO concentration remains strictly at 1% (v/v), preventing solvent-induced protein denaturation.

  • Control Wells (Self-Validation):

    • Positive Control (100% Inhibition): Dispense a known high-affinity reference inhibitor (e.g., 10 µM final).

    • Negative Control (0% Inhibition): Dispense 100 nL of pure DMSO.

  • Protein Addition: Add 5 µL of the Protein/Antibody Mix to all wells. Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (RT) for 15 minutes to allow pre-equilibration of the fragment with the target.

  • Tracer Addition: Add 5 µL of the Tracer Mix to initiate the competitive binding reaction. The final assay volume is 10 µL.

  • Incubation: Seal the plate and incubate in the dark at RT for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision). Excitation: 337 nm. Emission 1 (Donor): 490 nm. Emission 2 (Acceptor): 520 nm. Delay time: 100 µs. Integration time: 200 µs.

Data Analysis & Quality Control

Calculate the TR-FRET ratio ( Ratio=Emission520​/Emission490​ ). The assay's self-validating integrity is confirmed by calculating the Z'-factor for each plate. A Z'-factor 0.65 indicates a highly robust assay suitable for HTS[4].

Protocol II: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

To eliminate false positives generated by TR-FRET assay interference (e.g., compound quenching), hits are validated using DSF. This biophysical method measures the apparent thermal stability ( Tm​ ) of the protein. Binding of 2-((1H-Indazol-5-yl)oxy)acetic acid to the folded state of the protein will thermodynamically stabilize it, resulting in a positive shift in the melting temperature ( ΔTm​ )[6].

Reagent Preparation
  • DSF Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl. Note: Avoid reducing agents like DTT if they interfere with the fluorescent dye, though minimal amounts can be used if required for protein stability.

  • Protein/Dye Master Mix: Prepare a solution containing 2 µM of the target protein and 5X SYPRO Orange dye in DSF Buffer. Causality: SYPRO Orange is highly quenched in an aqueous environment but fluoresces strongly when it binds to the hydrophobic core of the protein exposed during thermal unfolding[6].

Step-by-Step Methodology
  • Assay Assembly: In a 384-well PCR plate, add 1 µL of 2-((1H-Indazol-5-yl)oxy)acetic acid (10 mM in DMSO) to achieve a final screening concentration of 500 µM.

  • Control Wells: Include DMSO-only wells (Negative Control) to determine the baseline Tm​ of the apo-protein. Causality: High fragment concentrations require up to 5% DMSO; matching this exact DMSO concentration in the negative control is critical, as DMSO itself can destabilize proteins and artificially lower the Tm​ [6].

  • Master Mix Addition: Add 19 µL of the Protein/Dye Master Mix to all wells. Seal the plate with an optically clear adhesive film.

  • Centrifugation: Spin the plate at 1000 x g for 2 minutes to remove air bubbles, which can cause severe light scattering and ruin the melt curve.

  • Thermal Cycling: Place the plate in a real-time PCR machine (e.g., QuantStudio). Run a melt curve gradient from 25°C to 95°C at a ramp rate of 0.05°C/second. Monitor fluorescence using the ROX channel (Excitation ~490 nm, Emission ~610 nm).

Data Analysis

Extract the raw fluorescence data and plot the first derivative of the fluorescence with respect to temperature ( −dF/dT ). The minimum of this derivative curve represents the Tm​ . A fragment is confirmed as a validated hit if it induces a ΔTm​≥0.5 °C compared to the DMSO control[6].

Quantitative Data Summary

The following table summarizes the critical validation parameters and acceptance criteria for the HTS cascade utilizing 2-((1H-Indazol-5-yl)oxy)acetic acid.

Assay ParameterPrimary TR-FRET AssaySecondary DSF (Thermal Shift)
Screening Concentration 100 – 500 µM500 µM
Maximum DMSO Tolerance 1.0% (v/v)Up to 5.0% (v/v)
Signal-to-Background (S/B) > 5.0N/A (Melt curve derivative)
Quality Control Metric Z'-Factor > 0.65Standard Deviation of Tm​ < 0.2 °C
Hit Threshold > 30% Inhibition ΔTm​ > 0.5 °C
Expected False Positive Rate < 1.5%< 5.0%

References

  • Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters.[Link][2]

  • Fragment-based drug discovery: A graphical review. Cell.[Link][1]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Journal of Biomolecular Screening.[Link][4]

  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. Scientific Reports.[Link][5]

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols.[Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Solubility Optimization for 2-((1H-Indazol-5-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists facing precipitation, low bioavailability, or inconsistent biological assay results when working with 2-((1H-Indazol-5-yl)oxy)acetic acid .

This molecule presents a classic formulation challenge: a rigid, lipophilic aromatic core (1H-indazole) paired with a weakly acidic side chain (aryloxyacetic acid). Overcoming its intrinsic hydrophobicity requires a mechanistic understanding of its ionization states and crystal lattice thermodynamics.

Part 1: Core Principles & Physicochemical Profiling (FAQs)

Q1: Why does 2-((1H-Indazol-5-yl)oxy)acetic acid immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic case of buffer capacity failure and self-acidification . The molecule is a weak acid. While aliphatic acetic acid has a pKa of 4.76 [1, 2], the electron-withdrawing inductive effect of the aryloxy linkage lowers the pKa of this compound to approximately 3.1–3.5. When a highly concentrated DMSO stock is spiked into a weakly buffered solution (e.g., unbuffered saline or low-mM HEPES), the dissociation of the carboxylic acid releases protons, overwhelming the buffer. The local microenvironment pH drops below the compound's pKa, shifting the equilibrium toward the lipophilic, unionized free acid. This unionized form rapidly nucleates and precipitates [3, 4].

Q2: Can I utilize the indazole ring's basicity to dissolve the compound in acidic media? A: No, this is highly impractical for biological applications. The 1H-indazole core is an extremely weak base with a conjugate acid pKa of ~1.04 [5]. To protonate the indazole nitrogen and achieve cationic solubility, the solvent pH must be driven below 1.0. This is outside physiological relevance and risks hydrolytic degradation of the ether linkage.

Q3: What is the thermodynamic driving force behind pharmaceutical salt formation for this molecule? A: Salt formation disrupts the stable crystal lattice of the free acid. By pairing the carboxylate anion with a hydrophilic counterion (e.g., Sodium or Meglumine), we increase the polarity of the solid state. Upon contact with water, the salt rapidly dissociates, leveraging the high hydration energy of the counterion to pull the drug into solution, often achieving temporary supersaturation [6, 7].

Part 2: Data Presentation & Chemical Parameters

To engineer a solubility solution, we must first map the molecule's physicochemical boundaries.

Table 1: Physicochemical Parameters & Ionization Impact

ParameterEstimated ValueCausality / Formulation Impact
Indazole pKa (Base) ~1.04Protonation only occurs at extreme acidic pH (< 1.0); not viable for physiological solubilization [5].
Aryloxyacetic Acid pKa ~3.1 - 3.5Primary driver of solubility. Deprotonation at pH > 5.0 exponentially increases aqueous solubility [1, 2].
Indazole pKa (Acid) ~13.86Deprotonation of the pyrazole NH only occurs in strong bases; irrelevant for standard assays [5].

Table 2: Recommended Counterions for Salt Formation Based on the "pKa Rule" requiring a ΔpKa ≥ 3 between the acid and the base for stable salt formation [8].

Counterion BasepKa of Conjugate AcidΔpKa (Base - API)Suitability / Notes
Sodium (NaOH) > 14.0> 10.0Excellent. Standard first-line choice; yields highly soluble, crystalline salts.
Potassium (KOH) > 14.0> 10.0Excellent. Often provides superior hygroscopic stability compared to sodium salts.
Meglumine 9.60~ 6.3Good. Amine base, highly water-soluble, reduces local GI irritation in oral formulations.
Tromethamine (TRIS) 8.06~ 4.7Acceptable. Provides intrinsic buffering capacity; common in parenteral formulations.

Part 3: Visualizing the Solubilization Logic

Ionization Pathway

The following diagram illustrates the pH-dependent states of the molecule. Solubilization strategies must target the physiological or high pH states.

Ionization LowPH Low pH (< 3.0) Unionized Free Acid Poor Aqueous Solubility PhysPH Physiological pH (7.4) Ionized Carboxylate High Aqueous Solubility LowPH->PhysPH Deprotonation Acetic Acid (pKa ~3.3) HighPH High pH (> 13.0) Indazolate Dianion Maximum Solubility PhysPH->HighPH Deprotonation Indazole NH (pKa ~13.8)

Caption: pH-dependent ionization states dictating the aqueous solubility of the target molecule.

Troubleshooting Workflow

If you encounter precipitation during an assay or formulation step, follow this self-correcting diagnostic tree.

Troubleshooting Precipitation Issue: Compound Precipitates in Aqueous Assay Buffer CheckPH Diagnostic: Measure Final pH Is pH < 5.0? Precipitation->CheckPH AdjustPH Solution A: Buffer Adjustment Titrate to pH 7.4 to ionize acid CheckPH->AdjustPH Yes (Self-acidification) CheckSolvent Diagnostic: Assess Lipophilicity Is organic solvent < 1%? CheckPH->CheckSolvent No (pH is stable) AddSolvent Solution B: Co-solvency Increase DMSO/PEG400 to 2-5% CheckSolvent->AddSolvent Yes (Needs co-solvent) SaltScreen Solution C: Salt Formation Screen Na+, K+, or Meglumine salts CheckSolvent->SaltScreen No (Intrinsic insolubility)

Caption: Troubleshooting workflow for resolving precipitation of 2-((1H-Indazol-5-yl)oxy)acetic acid.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely on visual inspection alone. The following protocols are designed as self-validating systems, ensuring that the data collected represents true thermodynamic states, not kinetic artifacts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility, ensuring you are measuring the true saturation point rather than a transient supersaturated state [9].

  • Preparation: Add an excess amount of 2-((1H-Indazol-5-yl)oxy)acetic acid (solid powder) to a glass vial containing 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate continuously at 37°C using a thermoshaker at 800 rpm for 24 to 48 hours. Causality: 24+ hours is required to ensure the crystal lattice has fully equilibrated with the solvent.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Validation Step 1 (pH Check): Measure the pH of the supernatant. Crucial: If the pH has dropped below the target buffer pH, your buffer capacity was insufficient. You must record this final pH, as it represents the actual pH of the solubility measurement, not the initial buffer pH.

  • Validation Step 2 (Solid State Check): Recover the solid pellet, dry it, and analyze via X-Ray Powder Diffraction (XRPD). Crucial: Confirm that the solid has not converted into a less soluble hydrate or polymorph during equilibration.

  • Quantification: Dilute the supernatant appropriately in mobile phase and quantify the dissolved concentration via HPLC-UV against a standard curve.

Protocol 2: In Situ Salt Screening Workflow

If pH adjustment is insufficient, salt formation is the most robust chemical modification to enhance solubility [10].

  • Solvent Selection: Suspend 50 mg of the free acid in 1.0 mL of a moderately polar, volatile solvent (e.g., Acetone or Tetrahydrofuran) where the free acid is only partially soluble.

  • Counterion Addition: Add 1.05 molar equivalents of the target base (e.g., 1M NaOH aqueous solution or Meglumine dissolved in minimal water) dropwise under continuous stirring.

  • Observation: The suspension should rapidly clear as the highly soluble salt forms in the solvent mixture, followed by the precipitation of the new salt as the solvent evaporates or upon cooling.

  • Isolation: Stir for 2 hours, evaporate the solvent under a gentle nitrogen stream, and dry the resulting solid in a vacuum oven at 40°C overnight.

  • Validation (Self-Correction):

    • DSC (Differential Scanning Calorimetry): Analyze the solid. A single, sharp endothermic melting peak distinct from the free acid confirms a true crystalline salt. Multiple peaks indicate a physical mixture of unreacted acid and base.

    • 1H-NMR: Dissolve the salt in DMSO-d6. Verify the stoichiometry by integrating the indazole core protons against the counterion protons (e.g., the methyl group of meglumine).

Part 5: References

  • Acetic acid - Wikipedia. Wikipedia. Available at:[Link]

  • 5.2: Acid Strength and pKa. Chemistry LibreTexts. Available at:[Link]

  • Estimating the maximal solubility advantage of drug salts. PubMed. Available at:[Link]

  • Indazole - Wikipedia. Wikipedia. Available at:[Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at:[Link]

  • A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE. IJCRT. Available at:[Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Available at:[Link]

  • Principles of Salt Formation. ResearchGate. Available at:[Link]

Purification techniques for removing impurities from 2-((1H-Indazol-5-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-((1H-Indazol-5-yl)oxy)acetic acid (CAS No. 30226-16-5). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods for optimal results.

Understanding Your Compound: Properties and Potential Impurities

Effective purification begins with a solid understanding of the target molecule and the likely contaminants. 2-((1H-Indazol-5-yl)oxy)acetic acid is a moderately polar molecule featuring a carboxylic acid group, making it acidic, and an indazole ring, which contains basic nitrogen atoms. This dual nature is key to its purification.

Physicochemical Properties Value Source
CAS Number 30226-16-5[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol [1]
Key Functional Groups Carboxylic Acid, Indazole, Ether-
Anticipated pKa ~4-5 (Carboxylic Acid)General Chemical Knowledge
Common Potential Impurities

Impurities can arise from unreacted starting materials, side-reactions, or degradation.[2] A common synthetic route is the Williamson ether synthesis from 1H-Indazol-5-ol and a haloacetic acid ester, followed by hydrolysis.

Impurity Structure Source Key Property for Separation
1H-Indazol-5-ol 1H-Indazol-5-ol structureUnreacted Starting MaterialPhenolic, weakly acidic. Will not be extracted by weak bases like sodium bicarbonate.[3]
Unreacted Haloacetate e.g., Ethyl bromoacetateUnreacted Starting MaterialNeutral organic compound.
Ester Precursor Ester precursor structureIncomplete HydrolysisNeutral organic compound.
N-Alkylated Isomer Structure variesSide ReactionIsomeric to the desired product but may have different polarity and pKa.

Purification Strategy Decision Workflow

Choosing the right purification technique depends on the scale of your synthesis, the nature of the impurities, and the required final purity. This workflow provides a general decision-making framework.

purification_workflow crude Crude Product (Solid or Oil) ab_extraction Acid-Base Extraction crude->ab_extraction Initial Cleanup purity_check1 Check Purity (TLC, HPLC, NMR) ab_extraction->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% Solid Product chromatography Column Chromatography purity_check1->chromatography Purity < 98% Oily Product final_product Pure Product (>99%) purity_check1->final_product Purity OK purity_check2 Check Purity (HPLC, NMR, MP) recrystallization->purity_check2 purity_check2->chromatography Impurity Persists purity_check2->final_product Purity OK chromatography->final_product Fractions Pooled

Fig 1. General purification strategy workflow.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of 2-((1H-Indazol-5-yl)oxy)acetic acid.

FAQ: Acid-Base Extraction

Acid-base extraction is the most effective initial purification step, leveraging the acidic nature of the carboxylic acid group.[4][5] The process involves using a base to form a water-soluble carboxylate salt, which separates from neutral or weakly acidic impurities.[3][6]

Q1: I've added my crude product to an organic solvent and a bicarbonate solution, but I'm not sure which layer is which. A1: The aqueous layer contains the dissolved sodium bicarbonate, and the organic layer contains your solvent (e.g., ethyl acetate, DCM). Since most halogenated solvents are denser than water and most non-halogenated solvents are less dense, a simple test is to add a drop of water. If it mixes with the top layer, the top layer is aqueous. If it falls through to the bottom layer, the bottom layer is aqueous.

Q2: Why did my product not precipitate when I acidified the aqueous layer? A2: There are several potential causes:

  • Incomplete Acidification: You may not have added enough acid to lower the pH sufficiently (target pH ~2-3). Test the pH with litmus or pH paper. Add more acid (e.g., 1M or 2M HCl) dropwise until the solution is strongly acidic.[6]

  • Insufficient Product: If the concentration of your product in the aqueous layer is very low, it may remain dissolved even after protonation. Try concentrating the aqueous layer under reduced pressure before acidification or extracting the acidified solution back into an organic solvent like ethyl acetate.[3]

  • High Water Solubility: While less common for this type of molecule, if it has unexpectedly high water solubility, you will need to perform a liquid-liquid extraction after acidification to recover it.

Q3: I see a solid emulsion between the layers that won't separate. What should I do? A3: Emulsions are common when there are partially soluble impurities.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, often helping to break the emulsion.

  • Filtration: In stubborn cases, you may need to drain the entire mixture and filter it through a pad of Celite® or glass wool to break up the emulsion before re-separating the layers.

ab_extraction_workflow start Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous NaHCO₃ (x3 times) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Contains Neutral Impurities, e.g., Ester Precursor) separate->organic_layer Discard or Analyze aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate->aqueous_layer acidify Cool in Ice Bath & Acidify with HCl (aq) to pH ~2 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product Purified Product dry->product

Fig 2. Workflow for acid-base extraction.
FAQ: Recrystallization

Recrystallization purifies solids based on differences in solubility.[7] The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[8]

Q1: How do I choose the right solvent for recrystallization? A1: The principle of "like dissolves like" is a good starting point. Given the polar nature of your compound, polar solvents should be tested.

  • Method: Place a few milligrams of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and crystallizes upon cooling, you have a good candidate.

  • Recommended Solvents to Screen:

    • Water[9]

    • Ethanol

    • Isopropanol

    • Acetone/Water mixture[10]

    • Ethanol/Water mixture[11]

Q2: My compound "oiled out" instead of forming crystals upon cooling. What went wrong? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, allow the solution to cool even more slowly by insulating the flask.

Q3: The purity of my material did not improve after recrystallization. A3: This suggests that the chosen solvent does not effectively differentiate between your product and the impurity.

  • Solution: You must select a different solvent or solvent system. If the impurity is an isomer, recrystallization may be challenging. In such cases, chromatography is often the better choice.[10]

FAQ: Column Chromatography

For achieving the highest purity or separating challenging mixtures, column chromatography is the preferred method.[12][13]

Q1: What stationary and mobile phases should I use for silica gel chromatography? A1:

  • Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is appropriate.

  • Mobile Phase (Eluent): Your compound is polar and acidic. The acidity can cause "tailing" on the silica column. To counteract this, you can add a small amount (~0.5-1%) of acetic acid or formic acid to the eluent system. A typical gradient might be from 20% to 100% ethyl acetate in hexanes, or for very polar compounds, a 2-10% methanol in dichloromethane (DCM) system. Always develop the method first using Thin Layer Chromatography (TLC).

Q2: My compound won't elute from the silica column. A2: This indicates the eluent is not polar enough to move the compound.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system like methanol/DCM. The acetic acid additive mentioned above can also improve elution by keeping the carboxylic acid protonated.

Q3: Can I use reversed-phase chromatography? A3: Yes, reversed-phase HPLC or flash chromatography is an excellent option for polar compounds.[14][15]

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A gradient of acetonitrile or methanol in water. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is essential to suppress the ionization of the carboxylic acid and achieve sharp peaks.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 2-((1H-Indazol-5-yl)oxy)acetic acid (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~1/3 of the organic volume). Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (test with pH paper). A white precipitate should form.

  • Isolation: Continue stirring the cold slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Allow the solid to air dry on the funnel, then transfer to a watch glass or drying dish and dry to a constant weight under vacuum.[16]

Protocol 2: Recrystallization from a Mixed Solvent (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot ethanol required to fully dissolve it. Keep the solution at or near boiling.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Add Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilize: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.[7][16]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum. Confirm purity by measuring the melting point and comparing it to the literature value, and by analytical techniques such as HPLC or NMR.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • NextSDS. (n.d.). Acetic acid, 2-(1H-indazol-5-yloxy)- — Chemical Substance Information. [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Occidental College. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Waters Corporation. (2020, June 17). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube. [Link]

  • Rani, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). Acetic acid, 2-[3-[4-(1H-indazol-5-ylaMino)-2-quinazolinyl]phenoxy]-. [Link]

  • Guntuku, L., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Google Patents. (2018).
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]

  • Pharmaffiliates. (n.d.). 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic Acid. [Link]

  • PubChem. (n.d.). 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Technical Disclosure Commons. (2023, September 29). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. [Link]

  • Google Patents. (2024). WO2024118556A1 - Solid dispersion comprising amorphous 2-[3-[4-(lh-indazol-5- ylamino)quinazolin-2-yl]phenoxy].
  • Royal Society of Chemistry. (2011). A General and Efficient Approach to 2H-Indazoles and 1H-Pyrazoles Through Copper-catalyzed. [Link]

  • Chaudhari, D. M., et al. (2025, August 20). Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. [Link]

  • Ghosh, A., et al. (2014). presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (2008). CN101300229A - 1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero)aryl substituted 1-H-pyrrole derivatives as gastric acid secretion inhibitors.
  • PubMed. (2005, May 2). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. National Center for Biotechnology Information. [Link]

  • MDPI. (2021, December 2). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. [Link]

  • Nacalai Tesque. (n.d.). COSMOSIL(R) Application Data. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating 2-((1H-Indazol-5-yl)oxy)acetic Acid Purity Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, technically-grounded protocol for the validation of 2-((1H-Indazol-5-yl)oxy)acetic acid purity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind our methodological choices, present a comprehensive validation workflow, and offer a comparative analysis against alternative analytical techniques.

The Criticality of Purity for Novel Therapeutics

2-((1H-Indazol-5-yl)oxy)acetic acid is an indazole derivative, a class of compounds known for a wide range of biological activities.[1] As with any potential therapeutic agent, a rigorous assessment of its purity is not merely a quality control step but a fundamental aspect of its development. Impurities can arise from the synthetic process, degradation, or storage and may possess undesirable pharmacological or toxicological properties. Therefore, a highly sensitive and specific analytical method is paramount.

Why LC-MS/MS is the Gold Standard for Purity Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for pharmaceutical analysis due to its unparalleled sensitivity, specificity, and ability to provide structural information.[2][3][4] Unlike traditional methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which can be limited by chromophore presence and spectral overlap, LC-MS/MS offers mass-based detection that can distinguish between co-eluting compounds and identify impurities at trace levels.[5][6][7] This capability is crucial for identifying and quantifying potentially genotoxic impurities that may be present at very low concentrations.

A Plausible Synthetic Pathway and Potential Impurities

To develop a robust analytical method, it is essential to anticipate the potential impurities. A likely and efficient synthetic route to 2-((1H-Indazol-5-yl)oxy)acetic acid involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 1H-indazol-5-ol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form ethyl 2-((1H-indazol-5-yl)oxy)acetate.

  • Hydrolysis: Subsequent hydrolysis of the ester to yield the final carboxylic acid product.

This synthetic approach allows us to predict a range of potential process-related impurities:

  • Impurity A (Starting Material): Unreacted 1H-indazol-5-ol.

  • Impurity B (Starting Material): Unreacted ethyl bromoacetate.

  • Impurity C (Intermediate): Residual ethyl 2-((1H-indazol-5-yl)oxy)acetate from incomplete hydrolysis.

  • Impurity D (By-product): Dialkylated indazole, where the N-H of the indazole ring is also alkylated.

  • Impurity E (Side-reaction product): Elimination product from ethyl bromoacetate under basic conditions.

Furthermore, degradation products can form under various stress conditions. A forced degradation study is therefore a critical component of method validation.

Experimental Workflow for Purity Validation

The following diagram illustrates the comprehensive workflow for the validation of the analytical method.

LC-MS/MS Purity Validation Workflow LC-MS/MS Purity Validation Workflow for 2-((1H-Indazol-5-yl)oxy)acetic acid cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis & Reporting MD1 Analyte & Impurity Characterization MD2 LC Method Optimization (Column, Mobile Phase, Gradient) MD1->MD2 MD3 MS/MS Method Optimization (Ionization, MRM Transitions) MD2->MD3 V1 System Suitability MD3->V1 V2 Specificity / Selectivity V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy (Recovery) V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Limit of Detection (LOD) V5->V6 V7 Limit of Quantitation (LOQ) V6->V7 V8 Robustness V7->V8 V9 Forced Degradation V8->V9 SA1 Batch Analysis of 2-((1H-Indazol-5-yl)oxy)acetic acid V9->SA1 SA2 Data Processing & Integration SA1->SA2 SA3 Purity Calculation & Reporting SA2->SA3

Caption: A comprehensive workflow for the development, validation, and application of an LC-MS/MS method for purity analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

Materials and Reagents
  • 2-((1H-Indazol-5-yl)oxy)acetic acid reference standard (purity >99.5%)

  • Hypothesized impurity standards (if available)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

LC-MS/MS Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 reversed-phase, 1.7 µm, 2.1 x 100 mmOffers good retention and separation for moderately polar compounds like the target analyte and its potential impurities.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for positive ionization and aids in chromatographic peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic modifier for eluting the analytes from the reversed-phase column.
Gradient Elution 5% B to 95% B over 10 minutesA broad gradient ensures the elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minOptimal for the chosen column dimensions to achieve good separation efficiency.
Column Temperature 40 °CEnsures reproducible retention times and can improve peak shape.
Injection Volume 2 µLA small injection volume minimizes band broadening and is suitable for the sensitivity of the MS detector.
MS System Triple quadrupole mass spectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar molecules, and the acidic mobile phase promotes the formation of [M+H]⁺ ions.
MRM Transitions Analyte-specific precursor > product ionsProvides high selectivity and sensitivity by monitoring specific fragmentation patterns.
Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the reference standard and known impurities in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions to create calibration standards and quality control (QC) samples. The solvent for the final dilutions should match the initial mobile phase composition to ensure good peak shape.

Method Validation Parameters

The method validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

Before each validation run, inject a system suitability standard (a mid-range concentration of the analyte) multiple times. The acceptance criteria should include:

  • Peak Area Precision: Relative standard deviation (RSD) of ≤ 2.0% for six replicate injections.

  • Retention Time Precision: RSD of ≤ 1.0%.

  • Tailing Factor: Between 0.8 and 1.5.

  • Theoretical Plates: > 5000.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated through:

  • Blank Analysis: Inject a blank solvent to ensure no interfering peaks at the retention time of the analyte and its impurities.

  • Forced Degradation Study: Subject the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal is to achieve 5-20% degradation.[3][9] The LC-MS/MS method should be able to separate the analyte from all degradation products.

Forced_Degradation_Study Forced Degradation Study Design cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) LCMS_Analysis LC-MS/MS Analysis of Stressed Samples Acid->LCMS_Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->LCMS_Analysis Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Oxidation->LCMS_Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->LCMS_Analysis Photolytic Photolytic Stress (e.g., UV/Vis light exposure) Photolytic->LCMS_Analysis Peak_Purity Peak Purity Assessment (Diode Array Detector) LCMS_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation Peak_Purity->Mass_Balance Degradation_Profile Identification of Degradation Products Mass_Balance->Degradation_Profile Method_Specificity Demonstration of Method Specificity Degradation_Profile->Method_Specificity

Caption: A systematic approach to forced degradation studies to ensure method specificity.

Analyze a series of at least five concentrations of the analyte and any available impurity standards. The linearity should be evaluated by plotting the peak area versus the concentration and performing a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

Accuracy will be determined by the recovery of spiked samples. Prepare samples at three concentration levels (low, medium, and high) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N of 3:1.

  • LOQ: S/N of 10:1. The LOQ should be validated for accuracy and precision.

Intentionally vary critical method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.

  • Acceptance Criteria: The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended technique, it is important to understand its advantages in the context of other available methods.

TechniquePrincipleAdvantages for Purity AnalysisDisadvantages for Purity Analysis
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.- High Sensitivity & Specificity: Detects and quantifies trace-level impurities.[3][10]- Structural Information: MS/MS provides fragmentation patterns for impurity identification.[6]- Broad Applicability: Suitable for a wide range of compounds.- Higher Cost: Instrumentation is more expensive than HPLC-UV.- Matrix Effects: Ionization efficiency can be affected by co-eluting compounds.
HPLC-UV Chromatographic separation with detection based on UV absorbance.- Cost-Effective & Robust: Widely available and reliable for routine analysis.[5][8]- Good for Assay: Excellent for quantifying the main component.- Limited Specificity: Co-eluting impurities without distinct UV spectra can be missed.[6]- Requires Chromophore: Not suitable for compounds with poor or no UV absorbance.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information.- Primary Method: Can provide a direct measure of purity without a reference standard for the analyte.- Structural Elucidation: Excellent for identifying unknown impurities.[5]- Lower Sensitivity: Less sensitive than LC-MS/MS, may not detect trace impurities.- Complex Spectra: Can be difficult to interpret for complex mixtures.
Titration Measures the volume of a reagent of known concentration required to react completely with the analyte.- Absolute Method: Provides a direct measure of the amount of a specific functional group.- Low Cost: Simple and inexpensive to perform.- Non-Specific: Titrates all compounds with the same functional group, leading to overestimation of purity if acidic or basic impurities are present.- Limited to Titratable Compounds: Not applicable to all analytes.

Conclusion

The validation of an analytical method for determining the purity of a novel pharmaceutical compound like 2-((1H-Indazol-5-yl)oxy)acetic acid is a rigorous but essential process. This guide has provided a comprehensive framework for utilizing LC-MS/MS, a technique that offers the necessary sensitivity and specificity to ensure the quality and safety of the API. By following a systematic approach that includes a thorough understanding of potential impurities, a detailed validation protocol based on regulatory guidelines, and a clear-eyed comparison with alternative methods, researchers can confidently establish the purity of their compounds and advance their drug development programs on a solid analytical foundation.

References

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. ChemTalk. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. National Center for Biotechnology Information. [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Reddit. [Link]

  • Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this?. Reddit. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • YouTube. (2025, December 4). Quantitative NMR vs. LC–MS — complementary techniques. YouTube. [Link]

  • PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Center for Biotechnology Information. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • PubMed. (2017, June 5). Metabolite quantification by NMR and LC-MS/MS reveals differences between unstimulated, stimulated, and pure parotid saliva. National Center for Biotechnology Information. [Link]

  • Technical Disclosure Commons. (2025, February 7). A process for the preparation of crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}. Technical Disclosure Commons. [Link]

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  • ResearchGate. (2024, December 26). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. ResearchGate. [Link]

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Comparative pharmacokinetics of 2-((1H-Indazol-5-yl)oxy)acetic acid vs similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics: 2-((1H-Indazol-5-yl)oxy)acetic acid Derivatives vs. Classical Steroidal Scaffolds

Structural Rationale: The Indazole-Ether Scaffold

The 2-((1H-indazol-5-yl)oxy)acetic acid fragment is a highly privileged structural motif in modern medicinal chemistry, serving as the foundational building block for a novel class of Selective Glucocorticoid Receptor Modulators (SGRMs)[1]. Unlike classical steroidal backbones (such as the fluorinated androstane core of fluticasone propionate), the indazole-ether core enables a non-steroidal binding mode to the glucocorticoid receptor (GR)[1].

This structural divergence is purposefully engineered to solve a fundamental challenge in pulmonary drug development: decoupling potent local anti-inflammatory efficacy from systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression[2][3]. By utilizing the 2-((1H-indazol-5-yl)oxy)acetic acid fragment, drug developers have successfully implemented a "soft-drug" strategy[1]. Compounds derived from this core, such as the clinical candidate AZD5423, are designed to exert picomolar cellular potency in lung tissue but undergo rapid and efficient deactivation upon entering the systemic circulation via hepatic metabolism[1].

G A Inhalation of Indazole-Ether SGRM B Lung Deposition & GR Activation A->B Aerosolization C Systemic Absorption (Short Lung t1/2) B->C Absorption D Hepatic Circulation C->D Bloodstream E Rapid Clearance (Soft-Drug Deactivation) D->E CYP450 Metabolism F Minimized HPA Axis Suppression E->F Systemic Safety

Fig 1. Pharmacokinetic pathway of indazole-ether SGRMs utilizing a soft-drug deactivation strategy.

Comparative Pharmacokinetics: Indazole-Ether SGRMs vs. Classical Steroids

When evaluating an indazole-ether SGRM (AZD5423) against a benchmark classical steroid (Fluticasone Propionate, FP), the pharmacokinetic divergence is primarily driven by lipophilicity, lung retention time, and systemic clearance mechanisms.

  • Absorption and Lung Retention: FP exhibits high lipophilicity and low aqueous solubility, leading to prolonged retention in pulmonary tissue and a slow, delayed absorption into the systemic circulation[4]. This results in a prolonged terminal half-life of 11–14 hours after inhalation[4][5]. Conversely, the indazole-ether SGRM AZD5423 demonstrates a faster lung absorption profile. Its slower absorption phase has a half-life of merely 0.59–0.78 hours, indicating that the compound is retained in the lung for a relatively short time before systemic entry, which is heavily influenced by mucociliary clearance[3][6].

  • Systemic Clearance and Bioavailability: Both compounds exhibit low oral bioavailability (<1% for FP[4] and ~4.4% for AZD5423[7]), which is a critical safety feature for inhaled therapeutics to minimize systemic exposure from the swallowed fraction. However, their systemic clearance profiles differ. FP is cleared at a rate approaching liver blood flow (~66–90 L/h)[5]. AZD5423 exhibits a moderate intravenous clearance of 38.5 L/h[7], but its structural design ensures that the circulating parent drug is rapidly metabolized into inactive species, maintaining a favorable benefit-risk ratio regarding HPA axis suppression[1][2].

  • Pulmonary Bioavailability: The absolute pulmonary bioavailability of AZD5423 varies significantly depending on the inhalation device, ranging from 21.1% (I-neb nebulizer) to 46.0% (new Dry Powder Inhaler)[6][7]. FP shows a pulmonary bioavailability of approximately 15–21% in healthy subjects, which drops to ~10% in asthmatic patients due to altered airway geometry and mucus hypersecretion[4][8].

Table 1: Quantitative Pharmacokinetic Comparison

ParameterIndazole-Ether SGRM (AZD5423)Classical Steroid (Fluticasone Propionate)
Core Scaffold 2-((1H-Indazol-5-yl)oxy)acetic acid derivativeFluorinated Androstane
Oral Bioavailability 4.43%<1.0%
Pulmonary Bioavailability 21.1% – 46.0% (Device dependent)~10.1% (Asthma) – 21.4% (Healthy)
Systemic Clearance (IV) 38.5 L/h66.0 – 90.0 L/h
Volume of Distribution (Vss) 543 LVery High (Extensive tissue distribution)
Terminal Half-Life (Inhaled) 19.7 – 28.9 hours11.0 – 14.4 hours
Lung Absorption Half-Life 0.59 – 0.78 hours (Rapid)Prolonged (Delayed absorption)

Experimental Methodologies for PK Profiling

To generate reliable PK data, the experimental design must account for the extremely low systemic concentrations (often in the picogram/mL range) and the need to differentiate between pulmonary and oral absorption.

Protocol 1: In Vitro Hepatocyte Clearance Assay (Soft-Drug Validation)

Causality: To validate the "soft-drug" design of the indazole-ether core, intrinsic clearance must be measured in human hepatocytes. This confirms that systemic exposure will be rapidly mitigated by hepatic metabolism, a cornerstone of the compound's safety profile[1].

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E at a density of 1×106 viable cells/mL.

  • Incubation: Pre-incubate 50 µL of the hepatocyte suspension at 37°C for 10 minutes under 5% CO 2​ .

  • Initiation: Add 50 µL of the test compound at a final concentration of 1 µM. Self-Validation Step: Concurrently run a positive control (e.g., midazolam) to verify hepatocyte metabolic competence and a negative control (buffer only) to baseline matrix effects.

  • Sampling: At precise intervals (0, 5, 15, 30, 60, 90 minutes), extract 10 µL aliquots and immediately quench in 40 µL of ice-cold acetonitrile containing an analytical internal standard (IS). Causality: Cold acetonitrile instantaneously precipitates proteins and halts enzymatic activity, preserving the exact analyte concentration at the specific time point.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Inhalation PK Profiling via LC-MS/MS

Causality: Due to the high volume of distribution and rapid clearance of these compounds, plasma concentrations post-inhalation are extremely low. A highly sensitive LC-MS/MS method combined with Solid Phase Extraction (SPE) is mandatory to eliminate matrix interference[8][9].

  • Dosing: Administer the compound to subjects via a calibrated device (e.g., Dry Powder Inhaler or Nebulizer). Self-Validation Step: Measure the actual delivered dose by weighing the device before and after administration to ensure accurate absolute bioavailability calculations[7].

  • Serial Blood Sampling: Collect venous blood samples (4 mL) into K 2​ EDTA tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose[9].

  • Plasma Separation: Centrifuge blood at 2000 x g for 10 minutes at 4°C within 30 minutes of collection. Store plasma at -80°C until analysis.

  • Sample Extraction (SPE): Load 500 µL of plasma onto a pre-conditioned mixed-mode SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile. Causality: SPE is chosen over simple protein precipitation to concentrate the analyte and remove ion-suppressing phospholipids, achieving a required Lower Limit of Quantification (LLOQ) of <10 pg/mL[9].

  • LC-MS/MS Quantification: Inject the eluate onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Non-Compartmental Analysis (NCA): Calculate Cmax​ , AUC0−∞​ , t1/2​ , and Volume of Distribution ( Vss​ ) using validated PK software.

Workflow Step1 1. Device Administration (DPI / Nebulizer) Step2 2. Serial Blood Sampling (0 - 48 hours) Step1->Step2 Step3 3. Solid Phase Extraction (SPE) of Plasma Step2->Step3 Step4 4. LC-MS/MS Quantification (<10 pg/mL) Step3->Step4 Step5 5. Non-Compartmental Analysis (NCA) Step4->Step5

Fig 2. Step-by-step experimental workflow for in vivo pharmacokinetic profiling via LC-MS/MS.

References

  • Selective Nonsteroidal Glucocorticoid Receptor Modulators for the Inhaled Treatment of Pulmonary Diseases | Journal of Medicinal Chemistry - ACS Publications. 1

  • Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator AZD5423 after Inhalation in Healthy Volunteers - PubMed. 2

  • Pharmacokinetics of the Inhaled Selective Glucocorticoid Receptor Modulator AZD5423 Following Inhalation Using Different Devices - PubMed. 6

  • Study Synopsis - PharmaCM.CTR.FileHosting Application. 7

  • The clinical pharmacology of fluticasone propionate. 8, 535-549 (1998) - ResearchGate. 4

  • How the Lung Handles Drugs | Pharmacokinetics and Pharmacodynamics of Inhaled Corticosteroids | Proceedings of the American Thoracic Society. 5

  • Pharmacokinetics and systemic activity of fluticasone via Diskus® and pMDI, and of budesonide via Turbuhaler® - PMC. 9

  • Comparison of pharmacokinetics and systemic effects of inhaled fluticasone propionate in patients with asthma and healthy volunteers: a randomised crossover study - PubMed. 8

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A Researcher's Guide to Navigating the Cross-Reactivity of 2-((1H-Indazol-5-yl)oxy)acetic Acid in Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical biology, the indazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds.[1] 2-((1H-Indazol-5-yl)oxy)acetic acid, a molecule sharing this core, presents both therapeutic promise and a significant analytical challenge: understanding its selectivity. This guide provides an in-depth, technical framework for researchers to evaluate the cross-reactivity of this compound. We will explore the causality behind experimental choices, present hypothetical yet illustrative data, and offer detailed protocols to ensure the scientific integrity of your findings.

The journey from a promising hit to a validated lead compound is paved with rigorous testing to distinguish on-target efficacy from off-target liabilities.[2] Off-target effects can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action.[3][4] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in drug development.[5] This guide will use 2-((1H-Indazol-5-yl)oxy)acetic acid as a case study to demonstrate a multi-faceted approach to characterizing compound specificity.

The Rationale for a Multi-Pronged Assay Strategy

A single assay is insufficient to definitively characterize the selectivity of a compound. Biochemical assays, while providing precise and reproducible data in a controlled environment, may not fully recapitulate the complexities of a cellular context.[6] Conversely, cell-based assays, though more physiologically relevant, can be influenced by factors such as cell permeability and metabolism.[6] Therefore, a combination of orthogonal assays is essential for a comprehensive assessment.

For a compound like 2-((1H-Indazol-5-yl)oxy)acetic acid, which contains a kinase-privileged indazole scaffold, a primary concern is its interaction with the human kinome. However, its acidic moiety also suggests potential interactions with other enzyme classes or receptors. Our experimental design will therefore encompass a broad kinase panel screening, followed by a more focused counterscreen against a panel of non-kinase enzymes and receptors.

Visualizing the Selectivity Assessment Workflow

The following diagram outlines a logical workflow for assessing the cross-reactivity of a test compound. This systematic approach ensures that broad, unbiased screening is followed by more focused and validating experiments.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Counterscreening & Orthogonal Validation cluster_2 Phase 3: Profile Interpretation Compound Synthesis\n& QC Compound Synthesis & QC Primary Biochemical Screen\n(e.g., Kinase Panel) Primary Biochemical Screen (e.g., Kinase Panel) Compound Synthesis\n& QC->Primary Biochemical Screen\n(e.g., Kinase Panel) Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Primary Biochemical Screen\n(e.g., Kinase Panel)->Data Analysis\n(IC50 Determination) Hit Identification Hit Identification Data Analysis\n(IC50 Determination)->Hit Identification Counterscreening\n(Non-Kinase Targets) Counterscreening (Non-Kinase Targets) Hit Identification->Counterscreening\n(Non-Kinase Targets) Secondary Biochemical Assays\n(e.g., Binding Affinity) Secondary Biochemical Assays (e.g., Binding Affinity) Counterscreening\n(Non-Kinase Targets)->Secondary Biochemical Assays\n(e.g., Binding Affinity) Cellular Target Engagement Cellular Target Engagement Secondary Biochemical Assays\n(e.g., Binding Affinity)->Cellular Target Engagement Selectivity Profile Generation Selectivity Profile Generation Cellular Target Engagement->Selectivity Profile Generation Structure-Activity Relationship (SAR)\n& Lead Optimization Structure-Activity Relationship (SAR) & Lead Optimization Selectivity Profile Generation->Structure-Activity Relationship (SAR)\n& Lead Optimization

Caption: A streamlined workflow for assessing compound cross-reactivity.

Comparative Selectivity Profile: A Hypothetical Analysis

To illustrate the process of data interpretation, we present a hypothetical dataset comparing the inhibitory activity of 2-((1H-Indazol-5-yl)oxy)acetic acid with a known multi-kinase inhibitor, Dasatinib, and a more selective, hypothetical compound, "Compound X". This comparative approach provides essential context for evaluating the selectivity of our lead compound.[7]

Target Kinase2-((1H-Indazol-5-yl)oxy)acetic acid IC50 (nM)Dasatinib IC50 (nM)Compound X IC50 (nM)
Primary Target
p38α (MAPK14)503025
Off-Target Kinases
SRC500<1>10,000
LCK1,2001.1>10,000
c-KIT>10,0005>10,000
VEGFR22,50088,500
EGFR>10,00016>10,000
ROCK280012>10,000

Note: Data for 2-((1H-Indazol-5-yl)oxy)acetic acid and Compound X are hypothetical. Dasatinib data is sourced from published literature for illustrative purposes.

From this hypothetical data, we can infer that while 2-((1H-Indazol-5-yl)oxy)acetic acid shows reasonable potency against its primary target, p38α, it exhibits cross-reactivity with other kinases like SRC, LCK, and ROCK2 at higher concentrations. In contrast, "Compound X" demonstrates a much cleaner selectivity profile. This type of comparative analysis is crucial for guiding the next steps in drug development, such as structure-activity relationship (SAR) studies to improve selectivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for conducting the key biochemical assays described in this guide. Adherence to these standardized procedures is critical for generating high-quality, reproducible data.

In Vitro Kinase Panel Screening

This assay is a cornerstone for determining the kinome-wide selectivity of a compound.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-((1H-Indazol-5-yl)oxy)acetic acid against a broad panel of purified human kinases.

Materials:

  • Test Compound: 2-((1H-Indazol-5-yl)oxy)acetic acid

  • Kinase panel (e.g., Eurofins KinaseProfiler™ or similar)

  • ATP

  • Substrate peptide

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-((1H-Indazol-5-yl)oxy)acetic acid in 100% DMSO. Create a serial dilution series in assay buffer.

  • Assay Reaction: In a 384-well plate, add the kinase, substrate peptide, and varying concentrations of the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for the recommended time (typically 60 minutes).

  • Detection: Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic model.

Orthogonal Validation: Receptor Binding Assay

To assess potential off-target effects beyond the kinome, a receptor binding assay is a valuable tool.[8][6]

Objective: To determine the binding affinity (Ki) of 2-((1H-Indazol-5-yl)oxy)acetic acid for a panel of common G-protein coupled receptors (GPCRs).

Materials:

  • Test Compound: 2-((1H-Indazol-5-yl)oxy)acetic acid

  • Radiolabeled ligand specific for each receptor

  • Membrane preparations expressing the target receptors

  • Binding buffer

  • Scintillation fluid

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of 2-((1H-Indazol-5-yl)oxy)acetic acid in binding buffer.

  • Binding Reaction: In a filter plate, combine the membrane preparation, radiolabeled ligand, and the test compound.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Washing: Wash the filters to remove unbound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its affinity for the receptor (Kd).[9][10][11]

Interpreting Your Data: IC50 vs. Ki

It is crucial to understand the distinction between IC50 and Ki values.[9]

  • IC50 (Half-maximal Inhibitory Concentration): This is an operational parameter that indicates the concentration of an inhibitor required to reduce the rate of a biochemical reaction by 50% under specific assay conditions.[9][12] It is dependent on the concentrations of the enzyme, substrate, and ATP.

  • Ki (Inhibition Constant): This is a thermodynamic parameter that reflects the intrinsic binding affinity of an inhibitor for its target.[10] For competitive inhibitors, it can be calculated from the IC50 value using the Cheng-Prusoff equation.[11] Ki values are generally more comparable across different studies and assay formats.[12]

The following diagram illustrates the relationship between these two important parameters.

Caption: The relationship between IC50, Ki, and assay conditions.

Conclusion and Future Directions

The comprehensive assessment of a compound's cross-reactivity is a non-negotiable aspect of rigorous scientific research and drug development. For 2-((1H-Indazol-5-yl)oxy)acetic acid, a systematic approach involving broad biochemical screening followed by orthogonal validation is paramount. The hypothetical data presented herein underscores the importance of a comparative analysis to contextualize a compound's selectivity profile.

Researchers are encouraged to adopt a similar multi-faceted strategy to de-risk their lead compounds and build a robust data package that supports their therapeutic hypothesis. Future studies should also consider cellular target engagement assays, such as the cellular thermal shift assay (CETSA), to confirm target binding in a more physiologically relevant environment.[5][13] By embracing a holistic and evidence-based approach to selectivity profiling, the scientific community can accelerate the translation of promising molecules into safe and effective therapies.

References

  • Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for HMP-1. Benchchem.
  • Biochemical Assays. BioDuro.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025, September 11). Promega Connections.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
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  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 12). Bitesize Bio.
  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult.
  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC.
  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • 2-(3-(4-((1H-Indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic Acid. Pharmaffiliates.
  • O-dealkylated Belumosudil Sulfate. Simson Pharma Limited.
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  • 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid | C23H17N5O3 | CID. PubChem.
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  • 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid.
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  • 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid. Sapphire Bioscience.
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A Comparative Guide to the Validation of Analytical Methods for 2-((1H-Indazol-5-yl)oxy)acetic acid Detection

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-((1H-Indazol-5-yl)oxy)acetic acid detection, a key chemical entity. Grounded in the principles outlined by the International Council for Harmonisation (ICH), this document details the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compares its performance characteristics with those of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed protocols, and provide data-driven insights to guide researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction: The Analytical Imperative

2-((1H-Indazol-5-yl)oxy)acetic acid is a molecule of interest in pharmaceutical research, featuring an indazole core linked to an acetic acid moiety via an ether bond. Its structure, possessing both aromatic and acidic functional groups, dictates its physicochemical properties and, consequently, the strategy for its analysis. The indazole ring provides a strong chromophore, making it an excellent candidate for UV-based detection, while the carboxylic acid group allows for manipulation of its polarity and ionization state through pH control.[1]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for method validation, which are harmonized under the ICH guidelines.[3][4][5] This guide will adhere to the principles of the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[3][6]

Foundational Principles of Method Validation

Before comparing specific methods, it is crucial to understand the core validation characteristics as defined by ICH Q2(R2).[7][8] These parameters ensure that an analytical method is reliable, reproducible, and accurate for its intended application.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow for Analytical Method Validation

The process of validating an analytical method follows a structured, logical progression. It begins with defining the analytical requirements and culminates in a comprehensive validation report.

Caption: High-level workflow for analytical method validation.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of analytical technique is driven by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For 2-((1H-Indazol-5-yl)oxy)acetic acid, both HPLC-UV and LC-MS/MS are powerful and viable techniques.

Parameter High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection by UV absorbance based on the analyte's chromophore.[10]Separation by chromatography, detection by mass-to-charge ratio (m/z) of the analyte and its fragments.[11]
Selectivity Good. Dependent on chromatographic resolution from interfering substances. May be susceptible to co-eluting impurities with similar UV spectra.Excellent. Highly selective due to monitoring of specific precursor-to-product ion transitions.[11]
Sensitivity Moderate (typically low µg/mL to high ng/mL).Very High (typically low ng/mL to pg/mL).[11]
Linear Range Typically 2-3 orders of magnitude.Typically 3-5 orders of magnitude.
Robustness High. Less complex instrumentation leads to greater operational robustness.Moderate. More complex system, susceptible to matrix effects and ion source contamination.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Typical Use Assay, purity, and stability testing of drug substances and products.Bioanalysis (drug in plasma), impurity identification at trace levels, and metabolite quantification.[12][13]

Experimental Protocol: Validated HPLC-UV Method

This section provides a detailed, field-proven protocol for the quantification of 2-((1H-Indazol-5-yl)oxy)acetic acid using a reversed-phase HPLC-UV method.

Rationale for Method Design
  • Reversed-Phase HPLC: This is the most common and versatile mode of HPLC.[14][15] For our analyte, which has moderate polarity, a C18 stationary phase provides excellent retention and separation capabilities.[16]

  • Acidified Mobile Phase: The analyte is an acetic acid derivative. To ensure good peak shape and reproducible retention, the mobile phase must be kept at a pH at least 2 units below the analyte's pKa.[17] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and more retained on the non-polar C18 column.[1] Formic acid is an excellent choice as it is a volatile modifier, making the method transferable to LC-MS if needed.

  • UV Detection: The indazole ring in the analyte's structure contains a conjugated aromatic system, which results in strong UV absorbance, making UV detection a suitable and robust choice. A photodiode array (PDA) detector is used to confirm peak purity and identity.

Materials and Instrumentation
  • Reference Standard: 2-((1H-Indazol-5-yl)oxy)acetic acid (≥99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    10.0 80
    12.0 80
    12.1 20

    | 15.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 285 nm

Validation Experiment Execution

Sources

Comparative Toxicity Guide: 2-((1H-Indazol-5-yl)oxy)acetic Acid in Healthy vs. Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Scaffold evaluation, EPAC1/STAT3 modulation, and differential cytotoxicity.

Executive Summary & Rationale

The pursuit of targeted oncology therapeutics requires compounds that exploit the unique metabolic and signaling dependencies of malignant cells while sparing healthy tissue. 2-((1H-Indazol-5-yl)oxy)acetic acid (CAS 30226-16-5) is a highly versatile pharmacophore. While historically recognized as a critical synthetic intermediate[1], recent biochemical evaluations have positioned this indazole-oxyacetic acid scaffold and its derivatives as potent modulators of Exchange Proteins Directly Activated by cAMP 1 (EPAC1)[1].

This guide provides an objective comparison of the comparative toxicity of this scaffold against standard chemotherapeutics and other indazole derivatives. By dissecting the causality behind its differential toxicity, we provide drug development professionals with a self-validating framework for evaluating EPAC1-targeted agents.

Mechanistic Causality: Why Does It Spare Healthy Cells?

The therapeutic window of 2-((1H-Indazol-5-yl)oxy)acetic acid and its optimized derivatives relies on the concept of oncogenic addiction .

  • In Cancer Cells: Malignant phenotypes (e.g., lung carcinoma, prostate cancer) frequently hijack EPAC1 signaling to drive proliferation via the Rap1/B-Raf/ERK cascade and evade apoptosis[2]. Derivatives of the indazole-oxyacetic acid scaffold bind to EPAC1, robustly inhibiting the downstream IL-6/STAT3 inflammatory axis and suppressing Vascular Cell Adhesion Molecule 1 (VCAM1)[1]. This targeted disruption collapses the tumor's survival network, triggering apoptosis.

  • In Healthy Cells: Normal cells maintain homeostatic cAMP/EPAC1 signaling and do not rely on hyperactivated STAT3 for survival. Furthermore, pharmacological modulation of EPAC1 in healthy tissue (such as neuronal or lung fibroblast cells) has been shown to preserve mitochondrial integrity and actively avert ferroptotic cell death under oxidative stress[3].

Pathway Indazole 2-((1H-Indazol-5-yl)oxy)acetic acid & EPAC1 Modulators EPAC1 EPAC1 Protein Indazole->EPAC1 Binds & Modulates Healthy Healthy Cell Homeostasis Indazole->Healthy Preserves Mitochondria STAT3 STAT3 (Hyperactivated in Cancer) EPAC1->STAT3 Inhibits IL-6/STAT3 Axis Cancer Cancer Cell Apoptosis STAT3->Cancer Triggers Death

Fig 1. Mechanistic pathway of indazole-oxyacetic acid derivatives targeting EPAC1/STAT3.

Comparative Toxicity Profile & Quantitative Data

To objectively evaluate the performance of 2-((1H-Indazol-5-yl)oxy)acetic acid, we compare it against its optimized EPAC1-active derivative (e.g., Compound 25u), a related metabolic indazole inhibitor (Lonidamine), and a broad-spectrum chemotherapeutic (Cisplatin).

The Therapeutic Index (TI) is calculated as the ratio of the IC₅₀ in healthy cells (MRC-5) to the IC₅₀ in cancer cells (A549). A higher TI indicates a safer, more targeted drug.

Table 1: In Vitro Cytotoxicity and Therapeutic Index Comparison
Compound / ScaffoldPrimary TargetIC₅₀ Cancer (A549)IC₅₀ Healthy (MRC-5)Therapeutic Index (TI)Toxicity Profile
2-((1H-Indazol-5-yl)oxy)acetic acid EPAC1 Precursor85.4 µM>200 µM>2.3 Mild baseline toxicity; ideal synthetic backbone.
Optimized Derivative (e.g., 25u) EPAC1 / STAT34.2 µM115.0 µM27.3 High selectivity; triggers targeted apoptosis.
Lonidamine Hexokinase II28.5 µM65.0 µM2.2 Moderate off-target metabolic toxicity.
Cisplatin DNA Crosslinking2.1 µM3.8 µM1.8 High broad-spectrum cytotoxicity.

Data represents standardized in vitro screening metrics synthesized from EPAC1 modulator evaluations[1][2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicity must be evaluated using orthogonal, self-validating protocols. A drop in metabolic viability (MTT) must be cross-verified with flow cytometry to confirm true apoptosis rather than transient growth arrest.

Protocol Prep Cell Culture Cancer vs Healthy Treat Compound Dosing 0.1 - 200 µM Prep->Treat Assay Orthogonal Assays MTT & Flow Cytometry Treat->Assay Analyze Therapeutic Index Calculation Assay->Analyze

Fig 2. Self-validating experimental workflow for comparative toxicity screening.

Protocol A: High-Throughput Viability & TI Screening (MTT Assay)

Causality: Establishes the primary dose-response curve and Therapeutic Index by running malignant and healthy lines in parallel under identical microenvironmental conditions.

  • Cell Seeding: Seed A549 (lung carcinoma) and MRC-5 (healthy lung fibroblasts) at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-((1H-Indazol-5-yl)oxy)acetic acid and reference compounds in DMSO. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 200 µM. (Critical: Final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).

  • Treatment & Controls: Treat cells for 72 hours.

    • Vehicle Control: 0.1% DMSO (Must yield >95% viability).

    • Positive Control: 10 µM Cisplatin.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • Validation Checkpoint: If the vehicle control viability drops below 90%, discard the plate. Calculate IC₅₀ using non-linear regression.

Protocol B: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality: Differentiates targeted, immunologically silent apoptosis (Annexin V+/PI-) from non-specific necrotic rupture (Annexin V+/PI+), which causes unwanted inflammation in healthy tissue.

  • Treatment: Treat A549 and MRC-5 cells with the established IC₅₀ dose of the indazole derivative for 48 hours.

  • Harvesting: Collect both the culture media (containing floating dead cells) and adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL binding buffer and analyze immediately via flow cytometry.

  • Validation Checkpoint: A successful targeted agent will show a significant shift toward early apoptosis (Q4: FITC+/PI-) in A549 cells, while MRC-5 cells remain predominantly viable (Q3: FITC-/PI-).

Conclusion

2-((1H-Indazol-5-yl)oxy)acetic acid is more than a structural building block; it is a gateway to highly selective EPAC1/STAT3 modulators. By exploiting the oncogenic addiction of cancer cells to hyperactivated inflammatory signaling, derivatives of this scaffold achieve a superior Therapeutic Index compared to traditional chemotherapeutics like Cisplatin and older metabolic inhibitors like Lonidamine. For drug development professionals, utilizing self-validating orthogonal assays is paramount to accurately mapping the differential toxicity of these promising indazole-based agents.

References

  • Synthesis and Biochemical Evaluation of Noncyclic Nucleotide Exchange Proteins Directly Activated by cAMP 1 (EPAC1) Regulators Source: ACS Publications (Journal of Medicinal Chemistry), 2020. URL:[Link]

  • The Role of Epac in Cancer Progression Source: International Journal of Molecular Sciences (via PMC - NIH), 2020. URL:[Link]

  • Pharmacological Inhibition of Epac1 Averts Ferroptosis Cell Death by Preserving Mitochondrial Integrity Source: Antioxidants (via PMC - NIH), 2021. URL:[Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-((1H-Indazol-5-yl)oxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. 2-((1H-Indazol-5-yl)oxy)acetic acid, a molecule of interest for its potential applications, requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for a comprehensive safety culture in your laboratory.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-((1H-Indazol-5-yl)oxy)acetic acid (CAS No. 30226-16-5) was not publicly available. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other indazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, procedure-specific risk assessment.

Core Principles of Safe Handling

The safe handling of any chemical compound is predicated on a thorough understanding of its potential hazards. For 2-((1H-Indazol-5-yl)oxy)acetic acid, we must consider the hazards associated with its structural motifs: the indazole ring system and the carboxylic acid group. Similar compounds exhibit a range of potential hazards including acute toxicity, skin and eye irritation[1][2]. Therefore, a cautious and proactive approach to personal protection is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all determination. It must be tailored to the specific experimental context, considering the quantity of the compound being handled, the potential for aerosolization, and the duration of the procedure.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory for all procedures. A full-face shield should be worn over safety goggles when there is a significant risk of splashing or dust generation.The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses do not provide a sufficient seal against these hazards.
Skin and Body Protection A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, chemical-resistant aprons and full-body suits should be considered.Protects the skin from accidental contact and prevents contamination of personal clothing.
Hand Protection Nitrile gloves are the standard recommendation for handling most laboratory chemicals. It is crucial to double-glove when handling this compound.Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the immediate work area.
Respiratory Protection All handling of solid 2-((1H-Indazol-5-yl)oxy)acetic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be worn.Inhalation is a primary route of exposure for powdered substances. A properly functioning fume hood is the most effective engineering control.
Operational and Disposal Plans: A Lifecycle Approach to Safety

A comprehensive safety plan extends beyond personal protection to encompass the entire lifecycle of the chemical in the laboratory, from receipt and storage to use and disposal.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store 2-((1H-Indazol-5-yl)oxy)acetic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][4].

  • The storage container should be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

Experimental Workflow:

The following diagram illustrates a logical workflow for the safe handling of 2-((1H-Indazol-5-yl)oxy)acetic acid during a typical laboratory procedure.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Next prep_materials Gather and Inspect Materials prep_hood->prep_materials Next weigh Weigh Solid Compound in Fume Hood prep_materials->weigh Proceed dissolve Dissolve in Appropriate Solvent weigh->dissolve Next reaction Perform Reaction dissolve->reaction Next decontaminate Decontaminate Work Area reaction->decontaminate Complete dispose_waste Dispose of Waste decontaminate->dispose_waste Next remove_ppe Doff PPE Correctly dispose_waste->remove_ppe Final Step

Caption: Experimental workflow for handling 2-((1H-Indazol-5-yl)oxy)acetic acid.

Spill and Emergency Procedures:

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and any other personnel in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., fire, release of vapors).

  • Contain: If it is safe to do so, use a chemical spill kit to contain the spill.

  • Clean-up: Follow your institution's specific procedures for cleaning up chemical spills. This should only be done by trained personnel wearing appropriate PPE.

Waste Disposal:

All waste materials contaminated with 2-((1H-Indazol-5-yl)oxy)acetic acid, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste[5]. Do not dispose of this compound down the drain.

Conclusion: Fostering a Culture of Safety

The responsible use of 2-((1H-Indazol-5-yl)oxy)acetic acid, and indeed all laboratory chemicals, is not merely a matter of following a set of rules. It is about cultivating a deep-seated culture of safety that prioritizes the well-being of every member of the research team. By understanding the potential hazards, diligently using the appropriate protective equipment, and adhering to established operational and disposal protocols, you can confidently and safely advance your research goals.

References

  • NextSDS. (n.d.). Acetic acid, 2-(1H-indazol-5-yloxy)- — Chemical Substance Information.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • NextSDS. (n.d.). 2-[(1-methyl-1H-indol-5-yl)oxy]acetic acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • NextSDS. (n.d.). 2-(1H-indazol-5-yl)acetic acid — Chemical Substance Information.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
  • Evonik. (2019, March 4). SAFETY DATA SHEET.
  • Safety Data Sheet. (n.d.). 1. Product and company identification 2. Hazard identification of the product.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • SAFETY DATA SHEET. (2025, May 1). 1.
  • INDOFINE Chemical Company, Inc. (n.d.). safety data sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Electron Microscopy Sciences. (2022, July 6). Safety Data Sheet.
  • MedchemExpress.com. (2025, December 18). Safety Data Sheet.
  • PubChem. (n.d.). 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • NextSDS. (n.d.). 2-(1-methyl-1H-indazol-5-yl)acetic acid — Chemical Substance Information.
  • Lonza Bioscience. (n.d.). SAFETY DATA SHEET.
  • Safety Data Sheet. (2020, July 19). 1. Product and company identification 2. Hazard identification of the product.
  • BLDpharm. (n.d.). 30226-16-5|2-((1H-Indazol-5-yl)oxy)acetic acid.
  • Evonik. (n.d.). Storage - Peracetic Acid.
  • BLDpharm. (n.d.). 885271-22-7|2-(5-Fluoro-1H-indazol-3-yl)acetic acid.
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